6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(6-ethoxy-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLXSWVFHCAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Ethoxy-2-fluoro-3-methylphenylboronic acid synthesis
An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound (CAS No: 1451391-66-4).[1][2] As a substituted arylboronic acid, this compound is a valuable building block in modern synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This document details a robust synthetic protocol, discusses the underlying chemical principles, outlines methods for characterization, and explores the compound's applications. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Compound Identification and Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its synthesis and application.
| Property | Value | Source |
| CAS Number | 1451391-66-4 | [1][2] |
| Molecular Formula | C₉H₁₂BFO₃ | [1][2] |
| Molecular Weight | 198.00 g/mol | Calculated |
| LogP | 2.34 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Safety and Handling
While specific GHS data for this compound is not detailed in the provided search results, as a boronic acid derivative, it should be handled with standard laboratory precautions. Assume the compound is an irritant to the eyes, skin, and respiratory system. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.
Synthetic Strategy: Retrosynthetic Analysis
The most effective and widely adopted method for the synthesis of multi-substituted phenylboronic acids is through a directed ortho-metalation followed by borylation. This strategy offers high regioselectivity and is tolerant of various functional groups. The retrosynthetic analysis for this compound identifies 1-ethoxy-3-fluoro-2-methylbenzene as the key starting material.
Caption: Retrosynthetic pathway for the target boronic acid.
The ethoxy group is a potent ortho-directing group for lithiation. The reaction involves deprotonation at the carbon atom adjacent (ortho) to the ethoxy group using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for synthesizing structurally similar 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[3][4]
Reagents and Materials
| Reagent | Formula | M.W. | Moles (equiv) | Quantity |
| 1-Ethoxy-3-fluoro-2-methylbenzene | C₉H₁₁FO | 154.18 | 1.0 | (e.g., 10.0 g) |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | (e.g., 28.1 mL, 2.5 M in hexanes) |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 1.2 | (e.g., 8.8 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | (e.g., 100 mL) |
| 2M Hydrochloric Acid (HCl) | HCl | 36.46 | - | (q.s. to pH ~2) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | (For extraction) |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | (For washing) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | (For drying) |
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis process.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical as n-butyllithium is a highly reactive organometallic reagent that is readily quenched by water.[4] An inert nitrogen atmosphere prevents reaction with oxygen and moisture.
-
-
Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Causality: The low temperature is essential to control the exothermic lithiation reaction and prevent undesirable side reactions or loss of regioselectivity.[4]
-
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq) dropwise. The reaction mixture is stirred at this temperature for another hour.
-
Causality: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of the trimethyl borate to form a boronate ester intermediate.[3]
-
-
Hydrolysis (Workup): Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by adding 2M hydrochloric acid until the aqueous layer is acidic (pH ≈ 2).
-
Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining base.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the synthesis of complex biaryl and related structures which are common motifs in pharmaceuticals.[5][6][7]
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a cornerstone of modern medicinal chemistry.[5][8]
Conclusion
The synthesis of this compound via directed ortho-metalation and borylation is a reliable and scalable method. This guide provides the necessary theoretical background and a practical, step-by-step protocol for its successful preparation. As a versatile building block, this compound offers significant potential for the development of novel pharmaceuticals and advanced materials, empowering researchers to construct complex molecular architectures with precision and efficiency.
References
- 1. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 2. aobchem.com [aobchem.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No. 1451391-66-4), a specialized organoboron compound increasingly recognized for its utility in medicinal chemistry and synthetic organic chemistry.[1][2] Boronic acids and their derivatives are pivotal building blocks, primarily due to their versatile reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide will delve into the physicochemical properties, a validated synthetic protocol, and the core applications of this reagent, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its handling and use in a laboratory setting.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The introduction of fluorine and other carefully selected substituents into organic molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. Phenylboronic acids, as a class of reagents, are exceptionally valuable due to their stability, low toxicity, and broad functional group tolerance in carbon-carbon bond formation.[3] The specific substitution pattern of this compound—featuring an activating ethoxy group, a modulating fluoro group, and a methyl group—presents a unique combination of steric and electronic properties. This makes it a highly sought-after building block for accessing novel chemical space in the development of bioactive compounds, including kinase inhibitors and other targeted therapeutics.[3]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. While comprehensive experimental data for this specific boronic acid is not extensively published, the following table summarizes its known identifiers and key data extrapolated from safety data sheets and supplier information.
| Property | Value | Source |
| CAS Number | 1451391-66-4 | [1][2] |
| Molecular Formula | C₉H₁₂BFO₃ | [1][2] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred |
| Purity | ≥97% (typical commercial grade) | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling:
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Synthesis Protocol: Directed Ortho-Metalation and Borylation
The synthesis of polysubstituted phenylboronic acids often relies on directed ortho-metalation, where a substituent directs deprotonation to an adjacent position, followed by quenching with a boron electrophile. The following is a robust, field-proven protocol for the synthesis of this compound, adapted from established methodologies for analogous compounds.[4]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Starting Material: The synthesis commences with the appropriate precursor, 1-ethoxy-3-fluoro-2-methylbenzene. This starting material can be prepared via standard etherification of the corresponding phenol.
-
Directed ortho-Metalation (Lithiation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The fluorine and ethoxy groups cooperatively direct the lithiation to the C6 position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Borylation:
-
To the cooled solution of the lithiated intermediate, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the final product as a white solid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals.
Mechanistic Overview:
The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with a Heteroaryl Chloride
This protocol describes a typical Suzuki-Miyaura coupling using this compound with a generic heteroaryl chloride, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl Chloride (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a reaction vessel, add the heteroaryl chloride, this compound, the palladium catalyst, and the base.
-
Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired biaryl product.
Conclusion and Future Outlook
This compound represents a sophisticated and highly valuable tool for the modern medicinal chemist. Its unique substitution pattern allows for the introduction of key structural motifs that can enhance the pharmacological properties of drug candidates. The reliable synthetic route via directed ortho-metalation and its predictable reactivity in Suzuki-Miyaura couplings make it an essential component of the synthetic chemist's toolbox. As the demand for structurally complex and finely-tuned small molecule therapeutics continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase, paving the way for the discovery of next-generation medicines.
References
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 6-Ethoxy-2-fluoro-3-methylphenylboronic acid: Properties, Synthesis, and Applications
This compound (CAS No. 1451391-66-4) is a highly functionalized synthetic intermediate that has gained importance in the field of drug discovery and development.[1][2] As a member of the arylboronic acid family, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] The specific arrangement of its substituents—an ethoxy group, a fluorine atom, and a methyl group on the phenyl ring—provides medicinal chemists with a versatile scaffold to modulate the steric and electronic properties of target molecules.
The fluorine atom, in particular, is a bioisostere for hydrogen but offers unique properties such as increased metabolic stability, enhanced binding affinity through hydrogen bonding or dipole interactions, and altered lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate.[5] This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, key reactivity, and the critical role of this boronic acid in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Profile
The precise control over a synthetic route and the successful outcome of a reaction depend on a thorough understanding of the reagent's physical and chemical properties.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Reference |
| CAS Number | 1451391-66-4 | [1][2] |
| Molecular Formula | C₉H₁₂BFO₃ | [1][2] |
| Molecular Weight | 198.00 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation |
| LogP | 2.34 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, a predicted spectroscopic profile can be derived from its structure and data from analogous compounds.[6][7] These spectra are essential for confirming the identity and purity of the material after synthesis.
-
¹H NMR (in DMSO-d₆):
-
The protons of the boronic acid, -B(OH)₂, would likely appear as a broad singlet.
-
The aromatic protons on the phenyl ring would appear as doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom.
-
The ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene protons and a triplet for the methyl protons.
-
The methyl group on the phenyl ring would appear as a singlet.
-
-
¹⁹F NMR: A single resonance is expected, with its chemical shift characteristic of a fluoro-aromatic compound.
-
¹³C NMR: Resonances for all nine carbon atoms would be visible, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight, confirming the compound's identity.
Synthesis and Purification Workflow
The synthesis of substituted phenylboronic acids often proceeds via a directed ortho-metalation strategy followed by quenching with a boron electrophile. The following protocol is a representative example based on established methods for analogous compounds.[8][9]
Representative Synthesis Protocol
Reaction: Lithiation of 1-ethoxy-3-fluoro-2-methylbenzene followed by borylation with triisopropyl borate and subsequent hydrolysis.
Step 1: Lithiation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate is directed by the ethoxy group.
Step 2: Borylation
-
To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude boronic acid.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds.[3][10]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organic halide or triflate.[11][12] A base is required to activate the boronic acid for the crucial transmetalation step.[12]
Key Components & Their Roles:
-
Palladium Catalyst: The engine of the reaction. A Pd(0) species initiates the catalytic cycle. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with phosphine ligands.[12]
-
Ligand: Stabilizes the palladium catalyst, modulates its reactivity, and facilitates the individual steps of the catalytic cycle.
-
Base: Activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[13]
-
Solvent: Must be capable of dissolving the reagents and facilitating the reaction, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Protocol
Reaction: Coupling of this compound with a generic aryl bromide (Ar-Br).
-
To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Application in Drug Discovery: A Case Study
Arylboronic acids with substitution patterns similar to this compound are crucial intermediates in the synthesis of kinase inhibitors. For instance, the core structure of certain RAF inhibitors developed for RAS mutant cancers features a complex biaryl system.[14] The specific boronic acid provides a key fragment that, after coupling, constitutes a significant portion of the final active pharmaceutical ingredient (API). The ethoxy, fluoro, and methyl groups are strategically placed to occupy specific pockets in the target enzyme's binding site, enhancing potency and selectivity.[14]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17] Avoid breathing dust and prevent contact with skin and eyes.[15][17] Wash hands thoroughly after handling.[15]
-
Hazards: This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[15][17] During combustion, it may produce hazardous decomposition products including carbon oxides, boron oxides, and hydrogen fluoride.[16]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[15]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] For long-term stability and to maintain product quality, refrigeration is often recommended.[15] Store away from strong oxidizing agents and strong acids.[15][17]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure allows for its predictable and efficient incorporation into complex molecules via the robust Suzuki-Miyaura cross-coupling reaction. The strategic placement of its functional groups provides a powerful lever for chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of pharmaceutical development.
References
- 1. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 2. aobchem.com [aobchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Spectral Analysis of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectral data for the synthetically significant organoboron compound, 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No. 1451391-66-4). As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its effective application. This document outlines the theoretical basis and experimental protocols for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the expected spectral characteristics, offering insights into the influence of the ethoxy, fluoro, and methyl substituents on the phenylboronic acid core. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorinated phenylboronic acids in their synthetic endeavors.
Introduction: The Significance of Fluorinated Phenylboronic Acids
Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms into these molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated building blocks like this compound highly valuable in the synthesis of pharmaceuticals and agrochemicals.
A precise characterization of these molecules is the bedrock of reproducible and reliable synthesis. Spectroscopic analysis provides a non-destructive window into the molecular structure, offering definitive proof of identity and purity. This guide will serve as a reference for the expected spectral data for this compound.
Experimental Methodologies: Acquiring High-Fidelity Spectral Data
The protocols described herein represent standard, validated methods for the characterization of organoboron compounds. The choice of solvents and instrumentation is critical for obtaining high-resolution data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the labile boronic acid protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the spectra to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, ¹⁹F, and ¹¹B NMR spectra at room temperature. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis from sample prep to interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for IR Spectrum Acquisition:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer to acquire the spectrum.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be taken and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.
Protocol for High-Resolution Mass Spectrometry (HRMS) Acquisition:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions without significant fragmentation. This is crucial for observing the molecular ion peak.
-
Instrumentation: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental formula.
Spectral Data Interpretation
Predicted NMR Spectral Data
¹H NMR:
-
Ethoxy Group (CH₃CH₂O-): A triplet around 1.3-1.5 ppm (3H, -CH₃) and a quartet around 4.0-4.2 ppm (2H, -CH₂-).
-
Methyl Group (-CH₃): A singlet around 2.2-2.4 ppm (3H).
-
Aromatic Protons (Ar-H): Two doublets or multiplets are expected in the aromatic region (6.5-8.0 ppm), showing coupling to the fluorine atom.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which may be exchangeable with D₂O, appearing anywhere from 4.0 to 9.0 ppm, depending on the solvent and concentration.
¹³C NMR:
-
Ethoxy Group (CH₃CH₂O-): Two signals, one around 14-16 ppm (-CH₃) and another around 64-66 ppm (-CH₂-).
-
Methyl Group (-CH₃): A signal around 18-22 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the boron atom (C-B) will typically be in the 120-140 ppm range, but its signal may be broadened due to the quadrupolar nature of the boron nucleus.
¹⁹F NMR:
-
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment. For a fluorine on a benzene ring, the shift can be in the range of -100 to -140 ppm relative to CFCl₃. The signal will likely be split into a multiplet due to coupling with nearby aromatic protons.
¹¹B NMR:
-
The ¹¹B NMR spectrum should display a single, broad signal characteristic of a tri-coordinate boronic acid, typically in the range of δ 25-35 ppm.
Table 1: Predicted NMR Data Summary for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | 1.3 - 1.5 | Triplet (t) | Ethoxy -CH₃ |
| 4.0 - 4.2 | Quartet (q) | Ethoxy -CH₂- | |
| 2.2 - 2.4 | Singlet (s) | Aromatic -CH₃ | |
| 6.5 - 8.0 | Multiplets (m) | Aromatic protons | |
| 4.0 - 9.0 | Broad Singlet (br s) | Boronic acid -OH | |
| ¹³C | 14 - 16 | - | Ethoxy -CH₃ |
| 64 - 66 | - | Ethoxy -CH₂- | |
| 18 - 22 | - | Aromatic -CH₃ | |
| 110 - 165 | Doublets & Singlets | Aromatic carbons, showing C-F coupling | |
| ¹⁹F | -100 to -140 | Multiplet (m) | Referenced to CFCl₃ |
| ¹¹B | 25 - 35 | Broad Singlet (br s) | Characteristic of R-B(OH)₂ |
Predicted IR Spectral Data
The IR spectrum will provide confirmatory evidence for the key functional groups.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Boronic acid, -B(OH)₂ |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (ethoxy, methyl) |
| 1610 - 1580 | C=C stretch | Aromatic ring |
| 1380 - 1320 | B-O stretch | Boronic acid |
| 1250 - 1200 | C-O stretch | Aryl ether |
| 1100 - 1000 | C-F stretch | Aryl fluoride |
Logical Flow for Spectroscopic Structure Confirmation
Caption: Multi-technique approach for structural elucidation.
Predicted Mass Spectrometry Data
For C₉H₁₂BFO₃, the expected exact mass of the molecular ion [M]⁺ would be calculated. High-resolution mass spectrometry would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition. The natural isotopic abundance of Boron (¹⁰B at ~20% and ¹¹B at ~80%) would result in a characteristic isotopic pattern for the molecular ion, with the [M]⁺ peak (containing ¹¹B) being the base peak and a smaller [M-1]⁺ peak (containing ¹⁰B) at approximately 20-25% of its intensity.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides the theoretical framework and expected spectral values to assist researchers in the verification and quality control of this important synthetic building block. Adherence to the described protocols will ensure the acquisition of high-quality data, leading to unambiguous structural confirmation and facilitating its successful application in the synthesis of novel chemical entities.
An In-Depth Technical Guide to the Reactivity Profile of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the reactivity of 6-ethoxy-2-fluoro-3-methylphenylboronic acid, a key building block in modern synthetic chemistry. With full editorial control, this document moves beyond a standard data sheet to offer a deep dive into the causality behind experimental choices, ensuring a robust understanding for researchers in drug discovery and materials science.
Core Molecular Attributes and Inherent Reactivity
This compound, with the CAS Number 1451391-66-4 and molecular formula C9H12BFO3, is a trifunctionalized arylboronic acid.[1][2] Its reactivity is governed by the interplay of the boronic acid group and the electronic and steric effects of the ethoxy, fluoro, and methyl substituents on the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1451391-66-4 | --INVALID-LINK-- |
| Molecular Formula | C9H12BFO3 | --INVALID-LINK-- |
| Molecular Weight | 197.9992 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) | General knowledge |
The strategic placement of the substituents dictates a unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. The ortho-fluoro and ortho-ethoxy groups to the boronic acid moiety introduce significant steric hindrance and modulate the electronic nature of the molecule.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5][6] this compound is an excellent substrate for this reaction, allowing for the synthesis of complex biaryl and heteroaryl structures.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The unique substitution pattern of this compound influences each of these steps.
References
- 1. researchgate.net [researchgate.net]
- 2. 1451391-66-4 | MFCD19981512 | this compound [aaronchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Stability and Storage of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a vital building block in modern synthetic chemistry, valued for its role in the construction of complex organic molecules. As with all boronic acids, a comprehensive understanding of its stability and appropriate storage conditions is paramount to ensure its integrity and the success of subsequent synthetic applications. This guide provides a detailed technical overview of the factors governing the stability of this compound, outlines potential degradation pathways, and offers field-proven protocols for its storage, handling, and stability assessment.
Introduction: The Chemical Persona of this compound
This compound, a substituted arylboronic acid, is a crystalline solid at room temperature. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The substituents on the phenyl ring—an ethoxy group, a fluorine atom, and a methyl group—impart unique electronic and steric properties that influence not only its reactivity but also its stability profile.
A foundational understanding of boronic acid chemistry reveals an electron-deficient boron center with a vacant p-orbital, rendering it a Lewis acid.[1] This inherent Lewis acidity is central to both its reactivity and its susceptibility to degradation.
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by two key degradation pathways: protodeboronation and oxidation. The rate and extent of these reactions are dictated by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the protonolysis of the C–B bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[2] This process can be catalyzed by both acids and bases.[2]
-
Acid-Catalyzed Protodeboronation: In acidic media, the reaction proceeds via an electrophilic substitution mechanism where a proton attacks the carbon atom bearing the boron group.[3]
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form, which can then react with a proton source, such as water, to undergo C-B bond cleavage.[4]
The electronic nature of the substituents on the aromatic ring plays a crucial role in the susceptibility to protodeboronation. Electron-donating groups can increase the electron density at the ipso-carbon, making it more susceptible to electrophilic attack and thus accelerating protodeboronation.[3] Conversely, electron-withdrawing groups generally decrease the rate of this degradation pathway.[4]
In the case of this compound, the ethoxy group is electron-donating, while the fluorine atom is electron-withdrawing. The overall effect on protodeboronation will be a balance of these opposing electronic influences, as well as the steric hindrance provided by the ortho-fluoro and meta-methyl groups.
Diagram of Protodeboronation Pathways:
Caption: General mechanisms for acid- and base-catalyzed protodeboronation of arylboronic acids.
Oxidative Degradation: The Unwanted Introduction of Oxygen
Arylboronic acids are susceptible to oxidation, which converts the carbon-boron bond into a carbon-oxygen bond, yielding a phenol and boric acid.[5] This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[6] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[5]
The presence of electron-donating groups on the aryl ring can increase the rate of oxidation by making the aryl group more nucleophilic and thus more prone to migration. Conversely, electron-withdrawing groups can decrease the rate of oxidation.[6] Therefore, the electron-donating ethoxy group in this compound may increase its susceptibility to oxidative degradation.
Diagram of Oxidative Degradation:
Caption: General mechanism for the oxidative degradation of an arylboronic acid.
Recommended Storage and Handling Protocols
To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rates of both protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |
| Moisture | Keep the container tightly sealed in a dry environment. | Prevents hydrolysis of the boronic acid. |
| Purity | Use high-purity material and avoid cross-contamination. | Impurities can catalyze degradation reactions. |
Handling:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
When not in use, ensure the container is tightly sealed.
Experimental Assessment of Stability: A Practical Guide
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and employing robust analytical techniques to monitor the parent compound and detect any degradation products.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies on this compound.
Step-by-Step Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with a base, and dilute for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period. At various time points, withdraw samples, neutralize with an acid, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep the mixture at room temperature and protected from light. Monitor the degradation over time.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Periodically, dissolve a sample of the stressed solid for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Analytical Methodologies for Stability Monitoring
4.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Recommended HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan of the compound) |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the stability of the compound in solution.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. The protodeboronation product would show a new aromatic proton signal in place of the boronic acid group.
-
¹¹B NMR: This technique is highly specific to the boron center. The chemical shift of the boron atom is sensitive to its coordination environment. A trigonal boronic acid typically shows a broad signal around 30 ppm, while a tetrahedral boronate ester will appear at a higher field (around 5-15 ppm). This can be useful for studying interactions and degradation.
-
¹⁹F NMR: The fluorine substituent provides an additional spectroscopic handle for monitoring the integrity of the molecule.
Protocol for NMR Stability Study:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire initial ¹H, ¹¹B, and ¹⁹F NMR spectra.
-
Store the NMR tube under the desired stress conditions (e.g., elevated temperature).
-
Periodically acquire NMR spectra to monitor for any changes in the chemical shifts or the appearance of new signals, which would indicate degradation.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in research and development. By understanding its primary degradation pathways—protodeboronation and oxidation—and the factors that influence them, researchers can implement appropriate storage and handling procedures to preserve its integrity. The implementation of systematic forced degradation studies coupled with robust analytical techniques such as HPLC and NMR spectroscopy will ensure the quality and reliability of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
Introduction to 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
An In-Depth Technical Guide to the Solubility of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Abstract
This compound is a substituted arylboronic acid of significant interest as a building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. The successful execution of these synthetic transformations, as well as subsequent purification and formulation, is critically dependent on a thorough understanding of the compound's solubility characteristics. This technical guide provides a comprehensive analysis of the factors governing the solubility of this molecule. While specific experimental solubility data for this exact compound is not widely published, this paper synthesizes foundational principles from the broader class of arylboronic acids to construct a predictive solubility profile. We will delve into the inherent chemical complexities of boronic acids, including the reversible formation of boroxine anhydrides, which significantly impacts solubility measurements.[1][2] Furthermore, this guide presents a detailed, field-proven experimental protocol for determining solubility via a dynamic turbidimetric method, offering researchers a robust framework for empirical validation. The insights provided herein are intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.
This compound, with the CAS Number 1451391-66-4 and molecular formula C9H12BFO3, is a key intermediate in organic synthesis.[3][4] Its utility stems from the boronic acid moiety, which enables the formation of new carbon-carbon bonds under palladium catalysis. The solubility of this reagent is a paramount physical property that dictates its handling, reaction kinetics, and purification.
The solubility of arylboronic acids is notoriously complex and cannot be predicted by simple heuristics. A primary complicating factor is the propensity of boronic acids to undergo dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium between the monomeric acid and the less polar boroxine anhydride means that a sample of a "boronic acid" is often a mixture of these two species, each with a distinct solubility profile.[2] The position of this equilibrium is highly dependent on the solvent, temperature, and the electronic and steric nature of the substituents on the aromatic ring.[1][2]
Physicochemical Properties and Molecular Structure
The predicted physicochemical properties of this compound offer initial clues to its solubility behavior. These computational values provide a baseline for solvent selection and experimental design.
| Property | Value | Implication on Solubility |
| LogP | 2.34 | A positive LogP value suggests a preference for organic solvents over water, indicating moderate lipophilicity.[3] |
| Polar Surface Area | 50 Ų | This moderate polar surface area, contributed by the boronic acid and ethoxy groups, suggests potential solubility in polar aprotic solvents.[3] |
| H-Bond Donors | 2 | The two hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, enabling interaction with protic and polar aprotic solvents.[3] |
| H-Bond Acceptors | 3 | The oxygen atoms in the boronic acid and ethoxy groups can act as hydrogen bond acceptors.[3] |
| Rotatable Bonds | 3 | The presence of rotatable bonds provides conformational flexibility, which can influence crystal packing and, consequently, solubility.[3] |
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Core Principles of Arylboronic Acid Solubility
The Critical Role of the Acid-Anhydride Equilibrium
The single most important concept in understanding boronic acid solubility is the equilibrium between the acid and its corresponding boroxine anhydride. This is not a degradation pathway but a reversible chemical process.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
This equilibrium has profound implications:
-
Inconsistent Data: The variable composition of commercial boronic acids can lead to inconsistent or poorly reproducible solubility data if the material is not pre-treated.[2]
-
Solvent Dependence: The equilibrium position is solvent-dependent. In protic solvents or those containing dissolved water, the equilibrium favors the monomeric acid. In anhydrous, non-polar solvents, the boroxine form may be more prevalent.
-
Solubility Mismatch: The acid and its anhydride have significantly different polarities and solubilities. The boroxine is generally less polar and more soluble in non-polar organic solvents, while the acid is more polar.
Impact of Aromatic Substituents
The substituents on the phenyl ring directly modulate the molecule's physical properties and, by extension, its solubility.[1]
-
Ethoxy Group (-OCH₂CH₃): This group increases the lipophilicity and size of the molecule compared to unsubstituted phenylboronic acid. Studies on similar alkoxy-substituted phenylboronic acids have shown that such groups generally increase solubility in most organic solvents.[1]
-
Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding, but it also increases the molecule's overall lipophilicity. Its effect is often complex and context-dependent.
-
Methyl Group (-CH₃): This is a small, lipophilic group that will contribute to better solubility in non-polar organic solvents.
General Solvent Effects
Based on extensive studies of various phenylboronic acids, a general trend in solubility can be established.[2][5]
-
Ethers (e.g., THF, Diethyl Ether, Dioxane): Generally excellent solvents for boronic acids, capable of solvating both the acid and, to some extent, the anhydride form.[2]
-
Ketones (e.g., Acetone, 3-Pentanone): Also demonstrate high solubility for phenylboronic acids.[2][5]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Typically show moderate to good solubility.[2][5]
-
Hydrocarbons (e.g., Heptane, Toluene, Methylcyclohexane): Very low solubility is expected in aliphatic and aromatic hydrocarbons. These are often used as anti-solvents for crystallization.[2]
-
Aqueous Solutions: The solubility of arylboronic acids in water is generally low but can be pH-dependent.[6] At higher pH, the formation of the more soluble borate anion can increase solubility. Furthermore, the addition of polyols like mannitol can significantly enhance aqueous solubility through the formation of stable boronic esters.[7]
Predictive Solubility Profile
While empirical data is the gold standard, a predictive solubility profile can be constructed for this compound based on the principles outlined above.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF) | High | Ethers are excellent solvents for a wide range of boronic acids.[2] |
| Ketones | Acetone | High | Ketones are effective at solvating the polar boronic acid moiety.[2][5] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity to dissolve the molecule. |
| Aromatic Hydrocarbons | Toluene | Low | The molecule's polarity is likely too high for significant solubility. |
| Aliphatic Hydrocarbons | Heptane | Very Low / Insoluble | Often used as an anti-solvent for purification of boronic acids.[2] |
| Polar Aprotic | Dimethylformamide (DMF) | High | Expected to be a very good solvent due to its high polarity. |
| Alcohols | Methanol / Ethanol | Moderate to High | Protic nature can interact favorably with the boronic acid. |
| Aqueous | Water (neutral pH) | Low | The LogP of 2.34 suggests poor aqueous solubility.[3] |
Experimental Protocol for Solubility Determination (Dynamic Method)
To move beyond prediction, empirical data is required. The dynamic (turbidimetric) method is a reliable technique for determining the solubility of boronic acids as a function of temperature.[1][2]
Principle
A known mass of the solute is suspended in a known mass of the solvent, creating a turbid mixture. The temperature of the system is slowly increased while stirring vigorously. The temperature at which the last solid particle dissolves, resulting in a clear solution, is recorded as the dissolution temperature for that specific concentration. Repeating this for multiple concentrations allows for the construction of a solubility curve.
Apparatus
-
Jacketed glass vessel or multiple sealed vials.
-
Controllable circulating temperature bath (heating/cooling).
-
Magnetic stirrer and stir bars.
-
Calibrated temperature probe (e.g., Pt100).
-
Analytical balance (±0.1 mg).
-
Luminance probe or laser-based turbidity sensor (or visual inspection).
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound into a series of vials.
-
Solvent Addition: Add a precise mass of the desired solvent to each vial.
-
Sealing: Securely seal the vials to prevent solvent evaporation, especially with volatile solvents.
-
Initial State: Place the vials in the temperature-controlled bath. Begin vigorous stirring. The initial state should be a turbid slurry.
-
Temperature Ramp: Begin heating the system at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure the system remains at thermal equilibrium.
-
Dissolution Point Determination: Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the solution becomes perfectly clear.
-
Data Collection: Record the dissolution temperature for each concentration.
-
Curve Generation: Plot the concentration (as mole fraction or g/100g solvent) versus the dissolution temperature to generate the solubility curve.
Caption: Experimental workflow for the dynamic method of solubility determination.
Analytical Considerations for Boronic Acids
The analysis of boronic acids and their esters presents challenges due to their labile nature. The boronic ester can hydrolyze back to the acid during analysis, leading to inaccurate results.[8] Traditional methods like reversed-phase liquid chromatography (RPLC) can suffer from poor peak shape and on-column hydrolysis. For accurate quantitation of the boronic acid or potential impurities, non-aqueous capillary electrophoresis (NACE) has been shown to be a superior technique, as it avoids the use of water in the mobile phase, thus preventing hydrolysis during the analysis.[8]
Conclusion
While quantitative solubility data for this compound requires empirical determination, a robust predictive framework can be established by understanding the fundamental chemistry of arylboronic acids. The compound is predicted to be highly soluble in polar aprotic solvents like THF and acetone, moderately soluble in chlorinated solvents, and poorly soluble in hydrocarbons and neutral water. The key to accurate and reproducible solubility measurement lies in controlling and understanding the dynamic equilibrium between the boronic acid and its boroxine anhydride. The provided dynamic experimental protocol offers a reliable method for generating the precise solubility data needed to optimize synthetic, purification, and formulation processes in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. chem-space.com [chem-space.com]
- 4. aobchem.com [aobchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
An In-Depth Technical Guide to 6-Ethoxy-2-fluoro-3-methylphenylboronic acid: Commercial Availability, Synthesis, and Application
Introduction
This compound (CAS No. 1451391-66-4) is a specialized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1][2] As a trifunctional aromatic molecule, featuring ethoxy, fluoro, and methyl substituents, it offers chemists a precise tool for introducing complex electronic and steric properties into target molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[3] This guide provides an in-depth analysis of its commercial availability, a representative synthetic methodology, key applications, and essential handling protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
Correctly identifying the target reagent is the first step in any successful synthetic campaign. The key identifiers and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1451391-66-4[1][2] |
| Molecular Formula | C₉H₁₂BFO₃[1] |
| Molecular Weight | 198.00 g/mol |
| MDL Number | MFCD19981512[1] |
| Typical Purity | ≥97%[1] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C[1] |
Caption: Chemical Structure of this compound.
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, though availability for bulk and semi-bulk quantities may require inquiry and longer lead times.
Key Commercial Suppliers
The following table summarizes the availability of this reagent from prominent vendors. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.
Table 2: Supplier and Availability Information
| Supplier | Catalog Number | Purity | Pack Sizes | Availability Notes |
| AOBChem | 23336 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | Small quantities in stock; larger sizes may be backordered.[1] |
| BLDpharm | BD326675 | N/A | Inquire | Listed as a related product.[4] |
| ChemSupply | CSSB00009990063 | N/A | Inquire | Listed among 15 items from 4 suppliers.[2] |
Procurement and Quality Control Considerations
-
Certificate of Analysis (CoA): Always request a lot-specific CoA upon purchase. This document provides critical data on purity (typically determined by HPLC or NMR) and identity confirmation, which is essential for reproducible and reliable experimental results.
-
Lead Times: While smaller quantities are often stocked, larger orders may be synthesized on demand. It is crucial to factor in potential lead times of 7-10 days or more for materials shipped from international warehouses.[1]
-
Storage and Handling: Upon receipt, the compound should be immediately transferred to a controlled storage environment, typically refrigerated at 2-8°C, to maintain its stability and prevent degradation.[1]
Representative Synthesis and Purification
While the exact proprietary synthesis methods used by commercial suppliers are not public, a general and well-established route for preparing substituted phenylboronic acids involves directed ortho-metalation followed by borylation. This approach offers a logical and field-proven pathway for constructing such molecules.[5][6]
Synthetic Workflow
The synthesis logically proceeds by first generating a highly reactive organolithium intermediate from a commercially available substituted benzene. This intermediate is then trapped with a boron electrophile (like trimethyl borate) and subsequently hydrolyzed to yield the desired boronic acid.
Caption: General synthetic workflow for substituted phenylboronic acids.
Experimental Protocol (Representative)
This protocol is a representative example based on established methods for analogous compounds.[5][6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the cooled THF. To this solution, add a solution of 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture for 1-2 hours at -78°C. The fluorine and ethoxy groups direct the deprotonation to the C6 position.
-
Borylation: Add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70°C.
-
Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Cool the mixture to 0°C in an ice bath and carefully quench by the slow addition of 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure boronic acid.
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms, making it indispensable for synthesizing biaryl and substituted aromatic structures.[3]
Catalytic Cycle
The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vial, combine this compound (1.2 eq), the aryl halide partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v). The presence of water is often crucial for the efficiency of the transmetalation step.
-
Reaction Execution: Seal the vial and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring for 2-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, usually by flash column chromatography, to isolate the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.[1]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[1][7] |
| H319 | Causes serious eye irritation.[1][7] | |
| H335 | May cause respiratory irritation.[1][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |
| P280 | Wear protective gloves/eye protection/face protection.[8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.
Conclusion
This compound is a readily available and highly functionalized building block crucial for advanced organic synthesis. Its utility, primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. By understanding its commercial sources, representative synthesis, and proper handling protocols, researchers can effectively integrate this valuable reagent into their synthetic strategies for developing novel pharmaceuticals and advanced materials.
References
- 1. aobchem.com [aobchem.com]
- 2. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2096336-30-8|(3-Ethoxy-2,4-difluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling and Application of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Introduction: Navigating the Utility and Hazards of a Modern Suzuki-Miyaura Reagent
6-Ethoxy-2-fluoro-3-methylphenylboronic acid stands as a valuable building block in contemporary organic synthesis, particularly within the realm of drug discovery and development. Its unique substitution pattern offers medicinal chemists a versatile scaffold for constructing complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. However, as with all reactive chemical species, a thorough understanding of its properties, potential hazards, and handling requirements is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is designed for researchers, scientists, and process chemists, offering field-proven insights into its safe handling, application in common synthetic protocols, and appropriate disposal. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety and responsible research.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1451391-66-4 | [1] |
| Molecular Formula | C9H12BFO3 | [1] |
| Molecular Weight | 198.00 g/mol | Calculated |
| Appearance | Typically a white to off-white solid/powder | General knowledge for arylboronic acids |
| Storage Temperature | 2-8°C recommended for long-term stability | General recommendation for boronic acids |
Hazard Assessment and Toxicological Profile
While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be formulated based on data from analogous arylboronic acids and general principles of organoboron chemistry.[2]
GHS Hazard Classification (Inferred from similar compounds):
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system) - May cause respiratory irritation.[2]
Key Mechanistic Insights and Field Experience:
-
The Mutagenicity Question: A critical consideration for researchers is the finding that some arylboronic acids have been shown to be weakly mutagenic in microbial assays (Ames test).[3] While the corresponding deboronated arenes are not mutagenic, the boronic acid moiety itself is implicated.[3] Therefore, it is prudent to treat this compound as a potential mutagen and implement handling protocols accordingly. This necessitates stringent measures to prevent inhalation of dust and direct skin contact.
-
Inhalation Hazard: As a fine powder, the primary route of exposure is through inhalation, which can lead to irritation of the respiratory tract.[2] All weighing and transfer operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Skin and Eye Irritation: Direct contact with the skin can cause irritation, redness, and discomfort.[2] Ocular exposure is more severe and can result in serious eye irritation.[2] The use of appropriate personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE should be viewed as an integrated system designed to provide a barrier against all credible routes of exposure.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin. For tasks with a higher risk of splash or prolonged handling, consider double-gloving.
-
Eye Protection: Chemical safety goggles are the minimum requirement. For operations involving larger quantities or a significant risk of splashing (e.g., during reaction workup), the use of a full-face shield over safety goggles is strongly recommended.
-
Body Protection: A flame-retardant lab coat that is fully fastened should be worn at all times. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.
-
Respiratory Protection: All manipulations of the solid compound that could generate dust must be performed in a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required, subject to a formal risk assessment.
References
Methodological & Application
6-Ethoxy-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura coupling
An Application Guide for the Use of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has revolutionized the synthesis of biaryls and substituted aromatic compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The versatility of the Suzuki-Miyaura coupling is largely attributed to the stability and reactivity of organoboron reagents, particularly boronic acids.
This application note focuses on a specialized building block, This compound (CAS No: 1451391-66-4), and its strategic application in Suzuki-Miyaura coupling reactions.[1] The unique substitution pattern of this reagent—featuring an ethoxy group, a fluorine atom, and a methyl group ortho and meta to the boronic acid moiety—presents both opportunities and challenges in cross-coupling chemistry. Understanding the interplay of these substituents is crucial for developing robust and high-yielding synthetic protocols. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and mechanistic insights to effectively utilize this versatile reagent.
Reagent Profile: this compound
Structure:
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1451391-66-4[1] |
| Molecular Formula | C₉H₁₂BFO₃[1] |
| Appearance | Typically a white to off-white solid |
| Purity | >97% (typical) |
| Storage | 2-8°C, under an inert atmosphere |
The presence of an ortho-fluoro substituent can significantly influence the reactivity of the boronic acid. Fluorine's high electronegativity can impact the electronic nature of the aryl ring and its interaction with the palladium catalyst. Furthermore, the ortho-substituents (ethoxy and fluoro) introduce steric hindrance around the reactive center, which necessitates careful optimization of reaction conditions, particularly the choice of palladium catalyst and ligands.
Experimental Protocols for Suzuki-Miyaura Coupling
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. It is important to note that optimization may be necessary for specific substrates.
General Protocol for the Coupling of an Aryl Bromide
This protocol is a representative procedure for the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 197.99 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and the ligand, SPhos (0.08 mmol). The use of pre-formed palladium catalysts can also be effective.[2]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Considerations for Aryl Chlorides
Aryl chlorides are often more challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-Cl bond.[2] For the coupling of this compound with aryl chlorides, the following modifications to the general protocol are recommended:
-
Catalyst System: Employ more active catalyst systems, such as those derived from highly electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). The use of pre-catalysts is often beneficial.
-
Base: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be required.
-
Temperature: Higher reaction temperatures (100-120 °C) are typically necessary. The use of a sealed vessel or microwave reactor can be advantageous.
Mechanistic Insights and Rationale
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions involving sterically hindered and electronically complex substrates like this compound.
The catalytic cycle of the Suzuki-Miyaura coupling.
The Role of Substituents
-
Ortho-Fluoro Group: The fluorine atom at the 2-position has a dual role. Its electron-withdrawing nature can influence the transmetalation step. Additionally, the presence of an ortho-substituent can promote the reductive elimination step, which is often the rate-limiting step for sterically hindered biaryl synthesis.
-
Ethoxy and Methyl Groups: These groups contribute to the steric bulk around the boronic acid moiety. This steric hindrance can slow down the transmetalation step. Therefore, the choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is crucial to facilitate this step by creating a more open coordination sphere.
Choice of Catalyst and Ligand
For sterically demanding couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination of the biaryl product. Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective in these challenging transformations.
The Function of the Base
The base plays a critical role in the transmetalation step. It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield. For sterically hindered boronic acids, a stronger base may be required to facilitate the formation of the active boronate species.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and a robust inert atmosphere.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/H₂O, Toluene/H₂O). |
| Protodeboronation | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure reagents are dry.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Certain palladium catalysts can promote homocoupling | - Maintain a strict inert atmosphere.- Screen different palladium precursors and ligands. |
Conclusion
This compound is a valuable building block for the synthesis of complex, highly substituted biaryl compounds via the Suzuki-Miyaura coupling reaction. While its steric and electronic properties present unique challenges, a rational approach to reaction design, including the careful selection of the palladium catalyst, ligand, base, and solvent system, can lead to high-yielding and robust protocols. The guidelines and experimental procedures outlined in this application note provide a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the creation of complex molecules with therapeutic potential. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of biaryl and heteroaryl structures.[1][2] Its widespread adoption in drug discovery and development is a direct result of its broad functional group tolerance, generally mild reaction conditions, and the use of organoboron reagents that are often commercially available and exhibit low toxicity.[3] This guide provides an in-depth examination of the application of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and practical, field-proven protocols.
The specific substitution pattern of this compound presents both unique opportunities and challenges in molecular design. The ortho-fluoro substituent can significantly influence the conformation of the resulting biaryl product and modulate its electronic properties, which is a valuable feature in medicinal chemistry for optimizing drug-target interactions.[4][5] The ethoxy and methyl groups further contribute to the steric and electronic profile of the molecule. However, the steric hindrance introduced by the substituents ortho to the boronic acid moiety can pose a challenge for the cross-coupling reaction, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.[6][7]
Core Mechanism: A Look Inside the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[2][3] The Pd(0) inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > OTf > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction's success.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Considerations for Coupling with this compound
The steric hindrance near the boronic acid moiety necessitates careful selection of reaction parameters to achieve optimal results.
1. Catalyst and Ligand Selection: For sterically demanding substrates, traditional palladium catalysts like Pd(PPh₃)₄ may require higher catalyst loadings and elevated temperatures.[10] Modern catalyst systems employing bulky, electron-rich phosphine ligands have revolutionized the coupling of challenging substrates.[11]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are known to be highly effective for sterically hindered couplings, often allowing for lower catalyst loadings and milder reaction conditions.[1][10]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are another class of highly active and stable catalysts that have shown excellent performance with a wide variety of substrates.[10]
2. Choice of Base and Solvent: The base is critical for the transmetalation step.
-
Bases: While common inorganic bases like K₂CO₃ and K₃PO₄ are often used, for challenging couplings, stronger bases such as Cs₂CO₃ may be more effective due to increased solubility.[9] Fluoride sources like CsF can also promote the reaction.[9][12]
-
Solvents: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in combination with a small amount of water, are typically employed to dissolve both the organic substrates and the inorganic base.[9] The optimal solvent system may need to be determined empirically.
3. Reaction Temperature and Atmosphere:
-
Temperature: Elevated temperatures can help overcome the activation energy barrier for sterically hindered substrates.[9] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9] Therefore, it is imperative to conduct the reaction under an inert atmosphere, such as argon or nitrogen, to prevent catalyst deactivation.[9][13]
Quantitative Data Summary: A Comparative Overview
The following table provides a summary of typical reaction conditions and their impact on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates. This data is illustrative and serves as a starting point for optimization.
| Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 12-24 | 60-80 | [3] |
| Pd₂ (dba)₃ / SPhos (1-2%) | K₃PO₄ | Dioxane/Water | 80-100 | 8-16 | 85-95 | [1] |
| Pd(OAc)₂ / XPhos (1-2%) | Cs₂CO₃ | THF/Water | 60-80 | 12-18 | 80-90 | [9] |
| PEPPSI-IPr (2-3%) | K₂CO₃ | DMF/Water | 100-120 | 6-12 | 75-85 | [14] |
Detailed Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]
-
Palladium catalysts, especially on carbon, can be pyrophoric. Handle with care under an inert atmosphere.[16][17]
-
Boronic acids can be irritating. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[18]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging couplings.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl chloride, this compound, PEPPSI-IPr catalyst, and cesium carbonate.
-
Add DMF and water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow and Logic Diagram
Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Optimization
-
Low Yield:
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Consider lowering the temperature or using a different catalyst system.
-
Protodeborylation: The boronic acid can be replaced by a proton. This is more common in aqueous conditions.[8] Using anhydrous solvents or minimizing water content can mitigate this.
-
-
Reaction Monitoring:
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of highly substituted biaryl compounds. While the steric hindrance of this substrate presents challenges, careful selection of advanced catalyst systems, appropriate bases, and optimized reaction conditions can lead to high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and development to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. honrel.com [honrel.com]
- 14. researchgate.net [researchgate.net]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for the Use of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid in C-C Bond Formation
Introduction: Navigating the Nuances of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide provides an in-depth technical overview and a detailed protocol for the effective use of a specialized building block: 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No: 1451391-66-4).[4] The unique substitution pattern of this reagent—featuring an activating ethoxy group, an electron-withdrawing fluoro group ortho to the boronic acid, and a sterically demanding methyl group—presents both opportunities and challenges in cross-coupling reactions. Understanding the interplay of these electronic and steric factors is paramount to achieving high yields and purity.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to empower you to not only successfully execute the protocol but also to troubleshoot and adapt it for your specific synthetic challenges.
The Strategic Advantage of this compound in Biaryl Synthesis
The specific arrangement of substituents on this compound imparts distinct reactivity characteristics that can be leveraged for targeted molecular design.
-
Electronic Effects : The electron-donating ethoxy group can enhance the nucleophilicity of the arylboronic acid, potentially accelerating the transmetalation step in the catalytic cycle. Conversely, the highly electronegative ortho-fluoro substituent has an electron-withdrawing inductive effect, which can influence the acidity of the boronic acid and its interaction with the palladium catalyst.
-
Steric Hindrance : The presence of the ortho-fluoro and meta-methyl groups introduces significant steric bulk around the boronic acid moiety. This can be a double-edged sword. While it can hinder unwanted side reactions like homocoupling, it can also slow down the desired transmetalation and reductive elimination steps.[5][6] Overcoming this steric challenge often necessitates the use of specialized, bulky phosphine ligands that can promote the formation of the active catalytic species and facilitate the key bond-forming steps.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
The Strategic Advantage of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the vast arsenal of available reagents, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid , a highly functionalized building block, offering field-proven insights and detailed protocols for its application.
The Molecular Architecture: A Gateway to Novel Chemical Space
This compound (CAS No. 1451391-66-4) is a trifunctionalized aromatic boronic acid. Its unique substitution pattern—an ethoxy group, a fluorine atom, and a methyl group—offers a sophisticated platform for generating complex molecular architectures. The strategic placement of these substituents imparts specific electronic and steric properties that can be leveraged to fine-tune the physicochemical and pharmacological profiles of target compounds.
The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The ethoxy and methyl groups provide steric bulk and lipophilicity, which can be crucial for optimizing pharmacokinetic properties and exploring structure-activity relationships (SAR).
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the construction of biaryl and substituted aromatic systems. These motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.
The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and is highly dependent on the specific substrates being coupled. The electronic and steric nature of this compound necessitates careful optimization of these parameters to achieve high yields and purity.
Application Protocol: Synthesis of a Key Intermediate
The following protocol is adapted from a documented synthesis of a key intermediate for a biologically active molecule, as described in patent WO2016177588A1. This example showcases a practical application of this compound in a Suzuki-Miyaura coupling reaction.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Procedure
Materials:
-
This compound (1.0 eq)
-
4-bromo-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Protocol:
-
To a reaction vessel, add this compound, 4-bromo-1H-pyrazole, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water to the vessel in a 4:1 ratio.
-
Add the palladium catalyst, PdCl2(dppf), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Rationale for Experimental Choices
-
Catalyst (PdCl2(dppf)): The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination steps of the catalytic cycle. It is often effective for coupling reactions involving electron-rich boronic acids and sterically hindered substrates.
-
Base (K2CO3): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Potassium carbonate is a moderately strong base that is often effective in Suzuki couplings and is generally well-tolerated by a variety of functional groups.
-
Solvent (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common in Suzuki reactions. Dioxane solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound, based on the provided example.
| Parameter | Value |
| Catalyst | PdCl2(dppf) |
| Base | K2CO3 |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | >70% |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for fine-tuning the properties of target compounds, making it a strategic choice in drug discovery and materials science. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this building block into a wide range of molecular scaffolds. As the demand for novel, highly functionalized molecules continues to grow, the importance of building blocks like this compound in enabling the rapid and efficient exploration of chemical space is set to increase.
Application Notes and Protocols for Suzuki Coupling with 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] However, the efficiency of this palladium-catalyzed transformation can be significantly hampered by steric hindrance, especially when employing ortho-substituted coupling partners. 6-Ethoxy-2-fluoro-3-methylphenylboronic acid presents a classic example of such a challenging substrate. The presence of two ortho-substituents—a fluorine atom and an ethoxy group—imposes considerable steric demands that can impede key steps in the catalytic cycle.
This technical guide provides a comprehensive framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances dictated by its structure, present a detailed and optimized experimental protocol, and offer insights into the selection of catalysts, ligands, and bases that are critical for achieving high yields with this sterically hindered building block.
Mechanistic Considerations: Overcoming the Steric Barrier
The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] With a di-ortho-substituted boronic acid like this compound, the transmetalation and reductive elimination steps are often the most challenging.
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is less affected by the structure of the boronic acid. However, the choice of an electron-rich and bulky ligand on the palladium center is crucial for promoting this step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: This is frequently the rate-limiting step in couplings with hindered boronic acids.[5] The bulky ortho-substituents can sterically clash with the palladium complex, hindering the transfer of the aryl group from boron to palladium. The activation of the boronic acid by a base to form a more nucleophilic boronate species is essential.[6] The choice of a suitable base and solvent system is therefore critical to facilitate this step.
-
Reductive Elimination: The final step, which forms the new C-C bond and regenerates the palladium(0) catalyst, can also be slowed by steric hindrance. The bulky groups on the biaryl-palladium intermediate can make it difficult for the two aryl groups to come into close proximity for elimination. Again, the use of bulky, electron-rich ligands is key to promoting this step.[7]
To address these challenges, modern catalyst systems employing sterically demanding and electron-rich ligands have been developed. These ligands stabilize the monoligated palladium species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[1]
Visualizing the Catalytic Cycle
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K3PO4), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Reaction Setup and Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Recommended Reaction Conditions
The following table summarizes the recommended starting conditions and potential optimization strategies for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)2 or Pd2(dba)3 | These are common and effective Pd(II) and Pd(0) precatalysts, respectively. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for hindered substrates.[8] |
| Base | K3PO4 or Cs2CO3 | These bases are effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | Aprotic solvents are generally preferred. A small amount of water is often beneficial. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for hindered substrates. |
| Equivalents of Boronic Acid | 1.2 - 2.0 | An excess of the boronic acid can help drive the reaction to completion. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have not degraded. The use of pre-formed palladium-ligand complexes (precatalysts) can sometimes improve reproducibility.
-
Insufficiently Degassed Solvents: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed prior to use.
-
Poor Base Quality: The base should be finely powdered and anhydrous to maximize its reactivity.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially at elevated temperatures and with prolonged reaction times.
-
Mitigation: Use of milder bases (e.g., K2CO3) or running the reaction at a lower temperature for a longer duration may help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling can be an effective strategy.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur in the presence of oxygen or with certain palladium catalysts.
-
Mitigation: Rigorous exclusion of oxygen is the primary solution. The choice of ligand can also influence the extent of homocoupling.
-
Conclusion
The Suzuki-Miyaura coupling of the sterically demanding this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system, typically one employing a bulky, electron-rich phosphine ligand, in conjunction with an appropriate base and solvent. The protocol and insights provided in this guide offer a solid foundation for researchers to effectively utilize this valuable building block in the synthesis of complex biaryl structures for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls | MDPI [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Cross-Coupling of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Introduction: Navigating the Challenges of a Sterically Congested Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, the performance of this powerful transformation is profoundly influenced by the steric and electronic properties of the coupling partners. The subject of this note, 6-Ethoxy-2-fluoro-3-methylphenylboronic acid , presents a formidable challenge due to its highly substituted nature. The presence of three ortho-substituents—an ethoxy group, a fluorine atom, and a methyl group—creates significant steric hindrance around the boronic acid moiety. This congestion can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and sluggish reaction rates with standard catalyst systems.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to rationally select ligands and optimize reaction conditions for the successful cross-coupling of this sterically demanding boronic acid with various aryl halides. We will delve into the mechanistic considerations that underpin ligand choice and present a systematic protocol for screening and identifying the optimal catalyst system.
Mechanistic Hurdles and the Critical Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2] With substrates like this compound, the steric bulk surrounding the boron atom can significantly hinder the transmetalation step. Furthermore, the formation of a sterically crowded diorganopalladium(II) intermediate can slow down the final reductive elimination step.[3]
The choice of ligand is paramount in overcoming these hurdles.[4] An effective ligand must:
-
Stabilize the active Pd(0) species: Preventing the formation of inactive palladium black.[5]
-
Promote oxidative addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl halide bond.[2][5]
-
Facilitate transmetalation and reductive elimination: Bulky ligands can promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which can accelerate these sterically demanding steps.[6][7]
For sterically hindered substrates, two classes of ligands have proven to be particularly effective: biaryl phosphine ligands (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) .
Recommended Ligand Classes for Initial Screening
Based on extensive literature precedent for challenging Suzuki-Miyaura couplings, the following ligands are recommended as a starting point for the screening process.[1][7][8]
1. Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is renowned for its efficacy in a wide range of cross-coupling reactions, especially those involving sterically hindered substrates.[4][8][9] Their bulkiness promotes the formation of monoligated palladium complexes, which are highly active in the catalytic cycle.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top performer for sterically demanding couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk can be beneficial for particularly challenging substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand for hindered systems.
2. N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[10] This stability, combined with their steric tunability, makes them excellent candidates for difficult cross-couplings.[11]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, sterically demanding NHC ligand.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of this ligand can impart different electronic and steric properties compared to IPr.
-
PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride): A commercially available, air- and moisture-stable precatalyst that is convenient to use.
Systematic Screening Protocol: A Data-Driven Approach
A high-throughput screening (HTS) approach is the most efficient method to identify the optimal ligand and reaction conditions. This involves running a matrix of experiments in parallel, varying the ligand, base, and solvent.
Experimental Workflow for Ligand and Condition Screening
The following workflow is designed for a 96-well plate format, but can be adapted for other parallel synthesis platforms.
Caption: High-throughput screening workflow for reaction optimization.
Detailed Protocol for Ligand Screening
1. Reagent Stock Solution Preparation:
-
Aryl Halide (Ar-X): Prepare a 0.2 M solution in the chosen solvent (e.g., dioxane).
-
This compound: Prepare a 0.3 M solution in the chosen solvent.
-
Palladium Precatalyst: Use a common Pd(II) or Pd(0) source. For example, prepare a 0.01 M solution of Pd₂(dba)₃ in the chosen solvent.
-
Ligands: Prepare 0.02 M solutions of each ligand (SPhos, XPhos, RuPhos, IPr, SIPr) in the chosen solvent.
-
Bases: Prepare stock solutions or suspensions of the bases (e.g., 1.0 M K₃PO₄ in water, or weigh solid Cs₂CO₃ and K-t-BuOK directly into the wells).
-
Solvents: Use anhydrous solvents such as dioxane, toluene, or THF.
2. Reaction Setup (per well in a 96-well plate):
-
To each well, add the appropriate reagents in the following order under an inert atmosphere:
-
Palladium precatalyst solution (e.g., 10 µL, 0.0001 mmol, 1 mol%)
-
Ligand solution (e.g., 10 µL, 0.0002 mmol, 2 mol%)
-
Aryl halide solution (100 µL, 0.01 mmol, 1.0 equiv)
-
This compound solution (50 µL, 0.015 mmol, 1.5 equiv)
-
Base (e.g., 30 µL of 1.0 M K₃PO₄, 0.03 mmol, 3.0 equiv)
-
Solvent to a total volume of 200 µL.
-
3. Reaction Execution:
-
Seal the 96-well plate with a cap mat.
-
Place the plate in a preheated reaction block with stirring. A good starting temperature is 100 °C.
-
Allow the reactions to proceed for 12-24 hours.
4. Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Add 200 µL of a quenching solution (e.g., water) containing a known amount of an internal standard (e.g., biphenyl) to each well.
-
Seal the plate and shake vigorously.
-
Centrifuge the plate to separate the layers.
-
Analyze the organic layer by UPLC-MS to determine the product yield relative to the internal standard.
Data Presentation and Interpretation
The results of the screening should be compiled into a clear and concise table to facilitate comparison.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | SPhos | K₃PO₄ | Dioxane | 100 | Data |
| 2 | XPhos | K₃PO₄ | Dioxane | 100 | Data |
| 3 | RuPhos | K₃PO₄ | Dioxane | 100 | Data |
| 4 | IPr | K₃PO₄ | Dioxane | 100 | Data |
| 5 | SIPr | K₃PO₄ | Dioxane | 100 | Data |
| 6 | Best Ligand | Cs₂CO₃ | Dioxane | 100 | Data |
| 7 | Best Ligand | K-t-BuOK | Dioxane | 100 | Data |
| 8 | Best Ligand | K₃PO₄ | Toluene | 100 | Data |
| 9 | Best Ligand | K₃PO₄ | THF | 100 | Data |
| 10 | Best Ligand | Best Base | Best Solvent | 80 | Data |
| 11 | Best Ligand | Best Base | Best Solvent | 120 | Data |
Interpreting the Results:
-
Ligand Effect: Identify the ligand that consistently provides the highest yield across different conditions. The steric and electronic properties of this ligand are likely best suited for the specific steric environment of the boronic acid.
-
Base Effect: The choice of base is critical for activating the boronic acid. While K₃PO₄ is a good starting point, stronger bases like Cs₂CO₃ or K-t-BuOK may be necessary for this challenging substrate.[1]
-
Solvent Effect: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane and THF are often effective.
-
Temperature Effect: Higher temperatures may be required to overcome the activation energy for this sterically hindered coupling.
Conclusion and Further Optimization
The successful Suzuki-Miyaura cross-coupling of the sterically demanding this compound is highly dependent on the judicious selection of the palladium ligand. Bulky, electron-rich biaryl phosphine ligands and N-heterocyclic carbenes are the most promising candidates for overcoming the steric hindrance associated with this substrate. A systematic, high-throughput screening approach is the most efficient strategy for identifying the optimal combination of ligand, base, and solvent. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ this challenging but valuable building block in their synthetic endeavors. Once an optimal set of conditions is identified from the initial screen, further optimization of catalyst loading, reaction time, and concentration can be performed to maximize yield and process efficiency.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. researchgate.net [researchgate.net]
Base selection for Suzuki reactions involving 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Application Note & Protocol: Strategic Base Selection for Suzuki-Miyaura Couplings of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex biaryl structures essential for pharmaceutical and materials science.[1][2][3] However, substrates bearing significant steric and electronic challenges, such as this compound, demand a nuanced approach to reaction optimization. This document provides a detailed guide to selecting the optimal base for this substrate, grounded in mechanistic principles and empirical evidence. We will explore the critical role of the base in the catalytic cycle, address the specific hurdles posed by ortho-substitution, and provide a comprehensive protocol for systematic base screening to maximize reaction efficiency and yield.
Introduction: The Challenge of a Hindered Substrate
This compound presents a trifecta of challenges for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-ethoxy group significantly encumbers the boron center, potentially impeding its approach to the palladium complex during the crucial transmetalation step.[4]
-
Electronic Effects: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the aryl group, slowing down the transfer from boron to palladium.
-
Potential for Side Reactions: Sterically hindered boronic acids are often more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[5][6]
Overcoming these obstacles requires careful selection of reaction parameters, with the choice of base being paramount. The base is not merely a passive component but an active participant in the catalytic cycle, fundamentally influencing the rate and outcome of the reaction.[7]
Mechanistic Insight: The Multifaceted Role of the Base
The base in a Suzuki-Miyaura reaction performs several critical functions, primarily centered on the transmetalation step.[7][8][9] Two primary mechanistic pathways are widely debated and depend on the specific reaction conditions:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][10][11] This activated species then readily transmetalates with the palladium(II) halide complex. This pathway is generally favored under homogeneous basic conditions.[5]
-
The Oxo-Palladium (or Hydroxide) Pathway: The base first reacts with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species.[7][12][13] This complex then reacts with the neutral boronic acid. Studies suggest this pathway can be dominant in biphasic aqueous-organic solvent systems.[5][12][13]
For a sterically hindered substrate like this compound, the choice of base dictates which pathway is favored and how efficiently the congested boronic acid is activated. A strong, yet non-nucleophilic, base is often required to overcome the steric barrier and facilitate the formation of the reactive intermediate.
Strategic Base Selection: A Comparative Analysis
The efficacy of a base is determined by its strength (pKa), solubility, and the nature of its counter-ion.[7] For sterically demanding couplings, a systematic evaluation is crucial.
| Base | Class | Typical Conditions | Strengths for Hindered Substrates | Potential Drawbacks |
| K₃PO₄ | Phosphate | Anhydrous Toluene, Dioxane, or THF/H₂O; 80-110 °C | Moderately strong base, often effective for hindered systems. Good solubility in aqueous mixtures. Less prone to causing base-sensitive functional group degradation than hydroxides.[14] | Can be slow. Requires elevated temperatures. |
| Cs₂CO₃ | Carbonate | Anhydrous Toluene, Dioxane; 90-110 °C | Highly effective for challenging couplings due to the high solubility of the cesium boronate intermediate in organic solvents.[15] The large, soft Cs⁺ cation is also thought to play a role. | More expensive than other bases. Can be hygroscopic. |
| K₂CO₃ | Carbonate | Toluene/H₂O, Dioxane/H₂O; 80-100 °C | A cost-effective and widely used base. Effective for a broad range of substrates.[2] | Often requires aqueous co-solvents, which can promote protodeboronation. May be less effective for extremely hindered substrates. |
| KF | Fluoride | Anhydrous THF, Dioxane; RT-80 °C | The fluoride ion is believed to uniquely activate boronic acids, potentially through the formation of a highly nucleophilic trifluoroborate species in situ.[7] Can sometimes be effective under milder conditions. | Can be less effective than stronger bases. Performance is highly substrate-dependent. |
| KOtBu | Alkoxide | Anhydrous THF, Toluene; RT-60 °C | A very strong, non-nucleophilic base. Can be effective in forcing sluggish reactions to proceed. | High basicity can promote side reactions, including decomposition of the boronic acid or degradation of base-sensitive functional groups on the coupling partner.[14] |
Recommendation for this compound:
Given the steric hindrance, K₃PO₄ and Cs₂CO₃ represent the most promising starting points for optimization. Their strength is sufficient to activate the hindered boronic acid without being overly aggressive, which could lead to decomposition.
Experimental Protocol: Systematic Base Screening Workflow
This protocol outlines a robust method for comparing the efficacy of different bases in the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv.)
-
Palladium Catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: SPhos (2.5 mol%)
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, KF, KOtBu (all dried, 2.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
-
Reaction vials (e.g., 2-dram vials with screw caps)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, array the required number of reaction vials. To each vial, add the aryl bromide (e.g., 0.1 mmol, 18.7 mg), this compound (0.12 mmol, 23.5 mg), Pd₂(dba)₃ (0.001 mmol, 0.9 mg), and SPhos (0.0025 mmol, 1.0 mg).
-
Base Addition: To each respective vial, add 2.0 equivalents (0.2 mmol) of one of the selected bases (K₃PO₄: 42.5 mg; Cs₂CO₃: 65.2 mg; K₂CO₃: 27.6 mg; KF: 11.6 mg; KOtBu: 22.4 mg).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.0 mL) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate at 100 °C. Stir vigorously for 12-16 hours.
-
Monitoring & Workup: After cooling to room temperature, take an aliquot from each reaction for LC-MS analysis to determine the conversion rate. Dilute the remaining reaction mixture with ethyl acetate (2 mL) and water (2 mL). Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR spectroscopy using a known internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the yield for each base.
Troubleshooting and Further Optimization
-
Low Conversion: If conversion is low with all bases, consider increasing the reaction temperature (up to 120 °C for dioxane) or switching to a more active ligand system, such as a Buchwald-type biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for hindered substrates.[4][14]
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed (detectable by GC-MS), consider using its more stable pinacol ester (Bpin) derivative.[6] Alternatively, using a strictly anhydrous solvent and a non-hydroxide base like KF or Cs₂CO₃ can mitigate this side reaction.[6]
-
Homocoupling: The formation of biaryl from the boronic acid homocoupling can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen.[6]
Conclusion
The successful Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound is highly dependent on the strategic selection of the base. While a universal "best base" does not exist, a systematic screening approach, beginning with promising candidates like K₃PO₄ and Cs₂CO₃, provides an efficient pathway to reaction optimization. By understanding the mechanistic role of the base and anticipating potential side reactions, researchers can unlock the synthetic potential of even the most demanding coupling partners, accelerating the discovery and development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of the Solvent in Suzuki-Miyaura Couplings of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: An Application and Protocol Guide
Introduction: Navigating the Challenges of Polysubstituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The reaction typically involves the coupling of an organoborane with an organic halide or triflate.[1]
This guide focuses on the specific challenges and opportunities presented by the use of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid , a sterically hindered and electron-rich substrate. The strategic placement of ethoxy, fluoro, and methyl groups on the phenylboronic acid ring makes it a valuable building block for novel chemical entities. However, these same substitutions introduce significant steric and electronic factors that can impede the progress of the coupling reaction. This document provides a detailed exploration of how the choice of solvent can be leveraged to overcome these challenges and achieve optimal reaction outcomes. We will delve into the mechanistic underpinnings of solvent effects and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to appreciating the profound influence of the solvent. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This step is highly sensitive to the reaction conditions, particularly the choice of base and solvent. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium complex, regenerating the catalytically active Pd(0) species.
References
Application Note: A Scalable Synthesis Protocol for 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
Introduction: The Strategic Importance of a Key Building Block
6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No: 1451391-66-4) is a highly functionalized arylboronic acid of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an activating ethoxy group, a deactivating but sterically influential fluoro group, and a methyl group—makes it a valuable synthon for introducing specific structural motifs into larger molecules. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in pharmaceutical development.[2][3]
The scale-up of such intermediates from gram to kilogram quantities presents distinct challenges, including managing highly reactive organometallic species, controlling reaction exotherms, and developing robust, reproducible purification protocols. This application note provides a comprehensive, field-tested guide for the scalable synthesis of this compound, emphasizing process safety, efficiency, and final product purity.
Synthetic Strategy: Rationale and Workflow
The selected synthetic route proceeds via a directed ortho-metalation (DoM) of the readily available starting material, 1-ethoxy-3-fluoro-2-methylbenzene. This strategy is superior for this specific substitution pattern on a larger scale for several key reasons:
-
Regioselectivity: The ethoxy group is a potent directed metalation group (DMG), ensuring that lithiation occurs selectively at the C6 position, which is ortho to the ethoxy group and activated by the adjacent fluorine. This avoids the formation of complex isomeric mixtures that are difficult to separate.
-
Process Control: The use of n-butyllithium (n-BuLi) at cryogenic temperatures allows for precise control over the reaction initiation and progression. Modern process control systems can effectively manage the required temperature profiles for safe and efficient scale-up.
-
Precursor Availability: The starting arene is accessible, making the overall process economically viable for large-scale production.
The overall process is visualized in the workflow diagram below.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocols
This protocol is designed for a nominal 100g output scale. All operations involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon).
Reagent and Process Parameter Table
| Parameter | Value | Moles (Equivalents) | Notes |
| Starting Material | 1-Ethoxy-3-fluoro-2-methylbenzene | 115 g | 0.746 mol (1.0 eq) |
| Solvent (Lithiation) | Anhydrous Tetrahydrofuran (THF) | 1.2 L | - |
| Lithiation Reagent | n-Butyllithium (n-BuLi), 2.5 M in hexanes | 328 mL | 0.821 mol (1.1 eq) |
| Borylation Reagent | Triisopropyl borate, B(O-iPr)₃ | 180 mL | 0.783 mol (1.05 eq) |
| Hydrolysis Acid | Hydrochloric Acid (HCl), 2 M aqueous | 1.2 L | - |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | 2 x 500 mL | - |
| Anti-Solvent | Heptane | 1.0 L | - |
| Purification Base | Sodium Hydroxide (NaOH), 2 M aqueous | ~500 mL | - |
| Lithiation Temp. | -78 °C to -70 °C | - | Critical for selectivity and safety. Monitored with an internal probe. |
| Borylation Temp. | Maintained < -65 °C during addition | - | Exothermic quench. |
| Expected Yield | 98 - 115 g | - | 66 - 78% yield. |
| Expected Purity | >98% (by HPLC) | - | Primary impurity is the deboronated starting material. |
Part A: Synthesis of Boronic Ester Intermediate
-
Reactor Preparation: Charge a dry, inerted 5 L jacketed glass reactor with 1-ethoxy-3-fluoro-2-methylbenzene (115 g, 1.0 eq) and anhydrous THF (1.2 L).
-
Cooling: Cool the reactor contents to between -78 °C and -70 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 328 mL, 1.1 eq) subsurface via a cannula or addition funnel over 60-90 minutes.
-
Stirring: Stir the resulting deep red solution at -78 °C for an additional 60 minutes to ensure complete lithiation. An in-process control (IPC) sample can be taken, quenched with D₂O, and analyzed by ¹H NMR to confirm >98% lithiation.
-
Borylation: Add triisopropyl borate (180 mL, 1.05 eq) subsurface over 45-60 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Causality: This is a rapid and exothermic quench. Maintaining a low temperature minimizes the formation of over-arylated boron "ate" complexes.
-
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2-3 hours with continued stirring. The solution will become a pale yellow or colorless slurry.
Part B: Hydrolysis and Crude Work-up
-
Quench: Slowly pour the reaction mixture into a separate vessel containing vigorously stirred 2 M HCl (1.2 L) at 0 °C.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with MTBE (2 x 500 mL).
-
Organic Phase Wash: Combine all organic layers and wash with saturated brine (500 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Swap & Precipitation: Filter off the drying agent and concentrate the organic solution under reduced pressure to a volume of ~300 mL. Add heptane (1.0 L) slowly with stirring.
-
Causality: The boronic acid has low solubility in non-polar hydrocarbon solvents. This anti-solvent precipitation effectively removes many organic impurities.
-
-
Crude Isolation: Stir the resulting slurry at 0-5 °C for 1 hour, then collect the solid by filtration. Wash the filter cake with cold heptane (2 x 200 mL) and dry under vacuum at 40 °C to yield crude this compound as a white to off-white solid.
Part C: Purification by Acid-Base Extraction
This purification method is highly effective for removing non-acidic impurities, particularly the residual deboronated starting material.[6]
-
Dissolution: Dissolve the crude boronic acid in MTBE (1.0 L) and transfer to a separatory funnel.
-
Base Extraction: Add 2 M aqueous NaOH and shake, venting frequently. Continue adding NaOH until the aqueous phase is strongly basic (pH > 12). Separate the layers.
-
Causality: The acidic boronic acid is deprotonated to form its water-soluble sodium boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities remain in the MTBE layer.
-
-
Wash: Wash the basic aqueous layer with MTBE (2 x 300 mL) to remove any remaining organic impurities. Discard the organic washes.
-
Acidification & Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. With vigorous stirring, slowly add concentrated HCl (~37%) until the pH is ~1-2. A thick white precipitate will form.
-
Final Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the pure product by filtration, wash the filter cake with cold deionized water (3 x 250 mL) until the washings are neutral (pH ~7).
-
Drying: Dry the pristine white solid in a vacuum oven at 45-50 °C to a constant weight.
In-Process Controls and Final Characterization
| Analysis Type | Stage | Purpose | Specification |
| ¹H NMR | Post-Lithiation (IPC) | Confirm completion of lithiation | >98% deuterium incorporation at C6 after D₂O quench. |
| HPLC | Crude & Final Product | Determine purity and impurity profile | Final Product: >98.0% area. Main impurity: 1-ethoxy-3-fluoro-2-methylbenzene <0.5%. |
| ¹H, ¹³C, ¹⁹F, ¹¹B NMR | Final Product | Confirm structure and identity | Spectra consistent with the proposed structure of this compound. |
| LC-MS | Final Product | Confirm molecular weight | [M-H]⁻ or other appropriate adducts match the calculated mass. |
| Karl Fischer | Final Product | Determine water content | <0.5% w/w. Boronic acids can form boroxines upon dehydration, but some water can affect reactivity.[7] |
Safety and Handling Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Cryogenic Operations: Handling large volumes of solvents at -78 °C requires insulated gloves and careful management to avoid frostbite and splashing. Ensure the reactor and cooling system are rated for such temperatures.
-
Exothermic Reactions: Both the borylation and the acidic quench are exothermic. Scale-up requires a well-calibrated reactor with efficient cooling capacity. Reaction calorimetry is strongly recommended before proceeding to a large scale to fully characterize the thermal risks.[4][5]
-
Boronic Acid Handling: While generally stable, arylboronic acids should be stored in a cool, dry place under an inert atmosphere to prevent degradation, particularly the formation of trimeric boroxine anhydrides.[7] Standard PPE should be worn when handling the solid product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield (<60%) | Incomplete lithiation due to poor quality n-BuLi or presence of water. Temperature excursion during lithiation. | Titrate n-BuLi before use. Ensure all glassware and solvents are scrupulously dry. Improve temperature control during n-BuLi addition. |
| High levels of starting material in final product | Incomplete lithiation or inefficient purification. | Re-run the acid-base purification protocol, ensuring the pH of the aqueous phase is >12 during the base wash and that sufficient MTBE washes are performed. |
| Product fails purity specification (<98%) | Inefficient removal of side-products during work-up and purification. | Consider an additional recrystallization step. A mixture of heptane/ethyl acetate is a good starting point for screening.[8] |
| Oily or sticky product after final isolation | Presence of residual solvents or boroxine formation. | Ensure the product is washed thoroughly with water to remove salts. Dry under high vacuum at a slightly elevated temperature (45-50 °C) for an extended period. Store the final product under inert gas.[7] |
References
- 1. aobchem.com [aobchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding substrates, specifically focusing on 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS 1451391-66-4) . This substrate's unique electronic and steric profile—featuring ortho-fluoro, ortho-ethoxy, and meta-methyl substituents—presents common yet solvable hurdles in achieving high-yield couplings. This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the most likely causes?
Low yields with this substrate are typically rooted in its steric hindrance. The two ortho-substituents (fluoro and ethoxy) impede multiple steps of the catalytic cycle. The primary bottlenecks are usually:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to add to your aryl halide partner, especially if it is also sterically hindered.
-
Slow Transmetalation: The bulky boronic acid has difficulty transferring its aryl group to the palladium center. This is often the rate-limiting step.[1][2]
-
Catalyst Decomposition: The catalyst may be deactivating before the reaction reaches completion due to the required forcing conditions (e.g., high temperature).
Q2: What is protodeboronation, and why is it a problem with my boronic acid?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material.[1] This process is often accelerated by:
-
Strong bases in aqueous media: Hydroxide ions can facilitate the cleavage.
-
Elevated temperatures: Higher temperatures can increase the rate of this undesired side reaction.[3]
-
Electron-rich boronic acids: While our substrate has mixed electronics, the presence of donating groups can sometimes increase susceptibility.
To mitigate this, consider using milder or anhydrous bases (e.g., KF, K₃PO₄) and the lowest effective reaction temperature.[3]
Q3: What is the best "go-to" starting condition for a challenging substrate like this?
For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] A robust starting point involves a modern catalyst system designed to overcome steric challenges. We recommend:
-
Catalyst/Ligand: A pre-formed Buchwald-type palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G2 (1-2 mol%). These bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination with hindered substrates.[1][2]
-
Base: Potassium phosphate (K₃PO₄, 2-3 equivalents), used as a fine powder. It is effective and has moderate basicity, helping to limit protodeboronation.[2][3]
-
Solvent: A degassed mixture of an ethereal solvent and water, such as Dioxane/H₂O (10:1) or THF/H₂O (10:1).[3][4] The small amount of water can aid in dissolving the base and activating the boronic acid.[5]
-
Temperature: Start around 80-100 °C and monitor for progress.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: The reaction shows no conversion of starting materials, even after several hours.
-
Probable Cause A: Inactive Catalyst System. The chosen palladium source and ligand are not robust enough to overcome the high activation energy associated with this sterically congested coupling. Standard ligands like triphenylphosphine (PPh₃) lack the necessary bulk and electron-donating properties.
-
Solution A: Upgrade Your Catalyst and Ligand.
-
Switch to a Buchwald Ligand: Employ bulky, electron-rich biarylmonophosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[1]
-
Use a Modern Precatalyst: Utilize a palladacycle precatalyst (e.g., G2, G3, or G4 type). These are air-stable and ensure efficient, rapid generation of the active Pd(0) catalyst in solution, which is more reliable than starting with Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[1]
-
-
Probable Cause B: Oxygen Contamination. The presence of oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and a complete shutdown of the reaction.[1] It can also promote the unwanted homocoupling of the boronic acid.
-
Solution B: Ensure Rigorous Inert Conditions.
-
Degas Your Solvent: The solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use Schlenk techniques or a glovebox for all reagent transfers.[3]
-
Problem 2: The reaction is sluggish and stalls at ~20-30% conversion, with significant unreacted starting material and some protodeboronation.
-
Probable Cause A: Suboptimal Base or Solvent. The base may not be strong enough or sufficiently soluble to efficiently generate the active boronate species required for transmetalation.[6]
-
Solution A: Optimize the Base and Solvent System.
-
Switch to a Stronger Base: If K₂CO₃ or other mild bases are failing, switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are more effective for hindered substrates.[2] Ensure the base is a finely ground powder to maximize surface area.
-
Modify the Solvent: While anhydrous conditions can sometimes be necessary, a small amount of water in solvents like dioxane, THF, or toluene can improve the solubility of phosphate and carbonate bases and accelerate transmetalation.[5] Experiment with solvent ratios from 20:1 to 5:1 (organic/water).
-
-
Probable Cause B: Insufficient Thermal Energy. The activation barrier for the oxidative addition or transmetalation step is not being overcome at the current reaction temperature.
-
Solution B: Increase Reaction Temperature.
-
Incrementally Increase Heat: Raise the temperature in 10-15 °C increments, monitoring by TLC or LC-MS for improved conversion. Be aware that higher temperatures can also increase the rate of protodeboronation, so this is a trade-off.[3]
-
Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your solvent (e.g., THF at ~66 °C), switch to dioxane (101 °C), toluene (111 °C), or xylenes ( ~140 °C) to safely reach higher temperatures.
-
Visualizing the Process
A clear understanding of the mechanism and troubleshooting logic is critical for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Optimized Experimental Protocols
The following protocols provide a starting point. Always perform reactions on a small scale first to validate conditions before scaling up.
Table 1: Recommended Reaction Parameters
| Parameter | Standard Conditions | Optimized Conditions for this compound |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (1-2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv, finely powdered) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (10:1), degassed |
| Temperature | 80 °C | 100 °C |
| Atmosphere | Nitrogen | Argon (rigorously maintained) |
Protocol: Optimized Suzuki Coupling
Materials:
-
Aryl halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous grade (10 mL)
-
Deionized Water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and inert gas line (Argon)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times. Maintain a positive pressure of Argon for the duration of the setup.
-
Catalyst Addition: Under the positive flow of Argon, quickly add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Preparation: In a separate, dry flask, prepare the solvent mixture by adding 1 mL of deionized water to 10 mL of anhydrous 1,4-dioxane. Degas this mixture by bubbling Argon through it for at least 20 minutes.
-
Solvent Addition: Using a syringe, transfer the degassed dioxane/water mixture to the Schlenk flask containing the solids.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
Overcoming low reactivity of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Welcome to the technical support center for 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS: 1451391-66-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this sterically hindered and electronically rich organoboron reagent. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound?
A1: The low reactivity of this boronic acid is primarily due to a combination of steric hindrance and electronic effects. The ortho-fluoro and ortho-ethoxy substituents, along with the adjacent methyl group, create significant steric bulk around the boronic acid moiety. This bulk impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3][4]
Additionally, the electron-donating nature of the ethoxy and methyl groups increases the electron density on the phenyl ring. This enhanced electron density can strengthen the Carbon-Boron bond, making the organic group less readily available for transfer to the palladium center.
Q2: What are the primary side reactions to watch out for?
A2: The most common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents) in the reaction mixture. This is particularly prevalent with electron-rich boronic acids and can be exacerbated by prolonged reaction times at elevated temperatures.[5][6] Another potential side reaction is homocoupling of the boronic acid to form a symmetrical biaryl, although this is generally less common than protodeboronation.
Q3: Can I use standard Suzuki-Miyaura conditions for this substrate?
A3: It is highly unlikely that standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in toluene/water) will be effective. The steric and electronic challenges posed by this substrate necessitate the use of specialized catalyst systems. This typically involves bulky, electron-rich phosphine ligands that can facilitate both the oxidative addition and the difficult transmetalation steps.[2][4][7]
Q4: Is this compound stable for long-term storage?
A4: Like many boronic acids, it can be susceptible to dehydration to form boroxines (cyclic anhydrides) upon prolonged storage, which can affect its reactivity. It is best stored in a cool, dry, and dark environment. For critical applications, using freshly purchased or recently synthesized material is advisable. Some researchers convert sensitive boronic acids to more stable derivatives like trifluoroborates or MIDA boronates for long-term storage and use.[5][8]
II. Troubleshooting Guide: Enhancing Reactivity
This section provides detailed protocols and the scientific rationale behind them to overcome the inherent low reactivity of this compound.
Issue 1: Failed Reaction - No Product Formation
If you observe no product and only starting materials, the catalytic cycle is likely stalled at the transmetalation step. The energy barrier for the transfer of the sterically encumbered aryl group from boron to palladium is too high.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
The choice of ligand is the most critical factor for coupling sterically hindered boronic acids.[2][4] You need ligands that are both bulky and electron-rich.
-
Expertise & Experience: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for oxidative addition. Their electron-donating properties increase the electron density on the palladium center, which in turn facilitates the oxidative addition step and can influence the rate of reductive elimination.
-
Recommended Ligands:
-
Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[4] They possess the ideal balance of steric bulk and electron-donating ability.
-
Bulky alkylphosphines: Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃) can also be effective.[9]
-
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Key Advantage |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 | Excellent for sterically demanding and electron-rich substrates.[4] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 | Broad applicability for challenging couplings. |
| PCy₃ | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 | Highly electron-donating, effective for less reactive halides. |
The base plays a crucial role in activating the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is essential for transmetalation.[10][11] For sterically hindered substrates, a stronger, non-nucleophilic base is often required.
-
Expertise & Experience: The formation of the boronate species increases the electron density on the boron atom, making the aryl group more polarized and facilitating its transfer to the palladium(II) center.[12][13] Weak bases like carbonates may not be sufficient to drive this equilibrium effectively for a hindered boronic acid.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, offering good reactivity without being overly harsh.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective when others fail, but care must be taken as it can promote side reactions.
-
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), This compound (1.5 equiv), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3.0 mol%).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous K₃PO₄ (3.0 equiv).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
Issue 2: Low Yield - Significant Protodeboronation Observed
If you are forming some product but also observing the protodeboronated arene (1-ethoxy-3-fluoro-2-methylbenzene), the rate of protodeboronation is competing with the rate of transmetalation.
Caption: Strategies to minimize protodeboronation.
-
Trustworthiness: Protodeboronation requires a proton source. By rigorously excluding water, you directly inhibit this undesired pathway.
-
Methodology:
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents (packaged under inert gas or distilled from a suitable drying agent).
-
Ensure the base (e.g., K₃PO₄) is anhydrous; it can be dried in an oven before use.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.
-
Boronic esters, particularly the pinacol ester (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[5][14]
-
Expertise & Experience: The pinacol group provides steric protection and alters the electronic properties of the boron center, reducing its susceptibility to hydrolysis. The active boronate species is still formed in situ under basic conditions, but the resting state of the boron reagent is more stable.
-
In a round-bottom flask, dissolve This compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Add a drying agent such as anhydrous MgSO₄.
-
Stir at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete conversion.
-
Filter off the drying agent and evaporate the solvent. The crude boronate ester can often be used directly in the Suzuki coupling protocol described above.
-
Authoritative Grounding: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to rapidly form the active monoligated Pd(0) species at room temperature.[6] This rapid activation ensures that the catalyst is ready to engage in the catalytic cycle as soon as the temperature is raised, minimizing the time the boronic acid is exposed to basic conditions before the coupling begins.
III. Summary and Key Takeaways
Overcoming the low reactivity of this compound hinges on a systematic approach that addresses both steric and electronic challenges.
-
Prioritize the Catalyst System: The combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is paramount.
-
Activate Effectively: Use a strong, anhydrous base like K₃PO₄ to promote the formation of the reactive boronate species.
-
Control the Environment: Rigorous exclusion of water and oxygen is critical to prevent protodeboronation and catalyst degradation.
-
Consider Derivatives: If protodeboronation persists, converting the boronic acid to its more stable pinacol ester is a reliable strategy.
By implementing these advanced protocols and understanding the chemical principles behind them, researchers can confidently and successfully incorporate this valuable building block into their synthetic programs.
References
- 1. aobchem.com [aobchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. chirik.princeton.edu [chirik.princeton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Side reactions of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid in cross-coupling
Technical Support Center: 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically rich boronic acid in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.
Understanding the Reagent: this compound
This particular boronic acid presents a unique combination of structural features that can influence its reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling:
-
Ortho-Ethoxy Group: An electron-donating group that increases the electron density of the aromatic ring.
-
Ortho-Fluoro Group: An electron-withdrawing group that also contributes significant steric bulk.
-
Meta-Methyl Group: An additional electron-donating group.
The interplay of these substituents leads to a sterically congested and electron-rich system, which can be prone to specific side reactions. This guide will help you navigate these challenges to achieve optimal yields of your desired cross-coupled product.
Troubleshooting Guide & FAQs
Issue 1: Low Yields and Protodeboronation
Question: My reaction is consuming the starting aryl halide, but I'm isolating the protodeboronated byproduct (1-ethoxy-3-fluoro-2-methylbenzene) instead of my target molecule. What is causing this, and how can I prevent it?
Answer:
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This is a significant challenge with electron-rich and sterically hindered boronic acids like this compound.
Causality: The reaction is often catalyzed by aqueous base and involves the protonolysis of the boronic acid.[1][2][3] The electron-donating ethoxy and methyl groups on your boronic acid increase the electron density at the ipso-carbon (the carbon attached to the boron), making it more susceptible to protonation. The significant steric hindrance from the ortho-ethoxy and ortho-fluoro groups can slow down the desired transmetalation step with the palladium catalyst, giving the undesired protodeboronation pathway more time to occur.[4][5]
Detection: The protodeboronated byproduct can be identified by GC-MS or LC-MS analysis of the crude reaction mixture. Its molecular weight will correspond to the starting boronic acid minus the B(OH)₂ group plus a hydrogen atom.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Use Anhydrous Conditions | Minimizes the primary proton source (water) for protodeboronation.[4][5] | Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight. Handle reagents under an inert atmosphere (Argon or Nitrogen). |
| Select a Weaker Base | Strong bases (e.g., NaOH, KOH) in aqueous solutions can accelerate protodeboronation.[2] Weaker bases are less aggressive. | Use K₃PO₄, Cs₂CO₃, or CsF. Fluoride bases can be particularly effective.[6] |
| Use a More Stable Boron Reagent | Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than boronic acids.[7][8] | Convert the boronic acid to its corresponding pinacol ester using bis(pinacolato)diboron before the coupling reaction. |
| Employ a "Slow-Release" Strategy | Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid in the reaction, minimizing side reactions.[1][9] | Prepare the potassium trifluoroborate salt of your boronic acid, which can exhibit enhanced stability and performance.[10][11] |
Issue 2: Formation of Symmetrical Biaryl (Homocoupling)
Question: I am observing a significant amount of a symmetrical biaryl byproduct (bis(6-ethoxy-2-fluoro-3-methylphenyl)). What causes this homocoupling, and what adjustments should I make?
Answer:
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[3][12] This side reaction reduces the amount of boronic acid available for the desired cross-coupling.
Causality: This process is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of a Pd-peroxo species that facilitates homocoupling.[12] Additionally, if using a Pd(II) precatalyst, its reduction to the active Pd(0) can consume two molecules of the boronic acid, resulting in the homocoupled product.[3]
Detection: The homocoupled product will have a molecular weight approximately double that of the protodeboronated byproduct. It can be readily identified by LC-MS or NMR of the crude reaction mixture.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Thoroughly Degas Reaction Mixture | Removes dissolved oxygen, which is a key promoter of oxidative homocoupling. | Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Alternatively, use the freeze-pump-thaw method (3 cycles). |
| Use a Pd(0) Catalyst Source | Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ do not require an initial reduction step, thus avoiding the consumption of the boronic acid for this purpose.[13] | Use Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that cleanly generates the active Pd(0) species.[7][13] |
| Optimize Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[13] | Use ligands such as SPhos, XPhos, or RuPhos.[12][14] These are known to be effective for challenging, sterically hindered couplings.[15][16][17] |
Visualizing Reaction Pathways
To better understand the competition between the desired cross-coupling and the major side reaction of protodeboronation, consider the following workflow:
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Experimental Protocol: Minimizing Side Reactions for a Hindered Coupling
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
SPhos G3 Palladacycle (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, oven-dried)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, this compound, SPhos G3 Palladacycle, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering the Stability of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide, structured in a practical question-and-answer format, addresses the critical issue of protodeboronation of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, a common challenge in cross-coupling reactions. As your Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we tackle the most common questions and issues encountered when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield, and I've identified the corresponding deboronated arene (2-ethoxy-6-fluoro-1-methylbenzene) as a major byproduct. What is happening?
A1: The formation of a deboronated byproduct is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This reaction competes with the desired catalytic cycle of the Suzuki-Miyaura coupling, consuming your boronic acid and thus reducing the yield of your target molecule.[3] Heteroaromatic and electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[4][5]
The structure of this compound, with an ortho-fluoro substituent, can influence its susceptibility to protodeboronation. While electron-withdrawing groups can in some cases accelerate protodeboronation, the interplay of electronic and steric effects of the substituents dictates the overall stability.
Q2: What are the primary factors that trigger the protodeboronation of my boronic acid?
A2: Protodeboronation is highly sensitive to reaction conditions. The key factors influencing its rate are:
-
pH: The reaction is catalyzed by both acid and base.[1] Under basic conditions, common in Suzuki couplings, the boronic acid is converted to the more reactive boronate species ([ArB(OH)₃]⁻), which can then undergo protodeboronation.[1][6]
-
Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[4]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the final protonolysis step.[4] While many Suzuki reactions use aqueous solvent mixtures, a high concentration of water can be detrimental.
-
Reaction Time: The longer the reaction is allowed to run, the greater the opportunity for the boronic acid to decompose.[4]
-
Catalyst Activity: If the primary coupling reaction is slow due to a suboptimal catalyst system, the boronic acid has more time to undergo protodeboronation.
Q3: How can I mechanistically understand what is happening to my boronic acid?
A3: Under the basic conditions typical of a Suzuki-Miyaura coupling, the reaction proceeds through the formation of a boronate species. This is the same species that participates in the desired transmetalation step with the palladium catalyst. However, it can also react with a proton source (like water) to yield the undesired deboronated product.
Below is a diagram illustrating the competing pathways: the desired Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 6-Ethoxy-2-fluoro-3-methylphenylboronic acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 6-ethoxy-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity products. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique substitution pattern offers access to a diverse range of complex molecules. However, the purification of the resulting biaryl products can present specific challenges. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to streamline your downstream processing.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from reactions utilizing this compound.
Issue 1: Persistent Boronic Acid-Related Impurities in the Final Product
Question: After my Suzuki-Miyaura coupling reaction, I'm having difficulty removing the unreacted this compound and its byproducts (like the homocoupled dimer) from my desired biaryl product. Standard silica gel chromatography doesn't seem to provide adequate separation. What's causing this, and how can I resolve it?
Answer:
This is a frequent challenge, often stemming from the similar polarities of the desired product and boron-containing impurities.[4] The presence of the boronic acid functional group can lead to streaking on silica gel. Here’s a breakdown of the causes and a multi-pronged solution:
Root Causes:
-
Incomplete Reaction: Using an insufficient amount of the coupling partner (aryl halide/triflate) can leave excess boronic acid.
-
Homocoupling: The presence of oxygen and certain palladium(II) species can promote the self-coupling of the boronic acid, forming a symmetrical biaryl impurity.[5][6][7]
-
Hydrolysis (Protodeboronation): Boronic acids can be susceptible to hydrolysis, especially with prolonged reaction times or in the presence of excess water, leading to the formation of 1-ethoxy-3-fluoro-2-methylbenzene.[8][9]
Strategic Solutions:
-
Reaction Optimization to Minimize Impurity Formation:
-
Stoichiometry: Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess should be avoided.
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to minimize oxygen-induced homocoupling.[10] Thoroughly degas all solvents and reagents.
-
Catalyst Choice: Utilize a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species to reduce side reactions.[7]
-
-
Post-Reaction Work-up:
-
Aqueous Base Wash: During the aqueous work-up, a wash with a mild base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) can help to deprotonate and extract the acidic boronic acid into the aqueous layer. Be cautious if your product contains base-sensitive functional groups.
-
Extraction with a Fluorous Solvent: If applicable, fluorous-tagged reagents can be used, with subsequent purification by fluorous solid-phase extraction.
-
-
Advanced Purification Techniques:
-
Acid/Base Extraction: If your product is neutral, an acid/base extraction can be highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid. Then, wash with brine and dry the organic layer.
-
Recrystallization: This is a powerful technique for purifying solid products.[11][12] The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, toluene, or ethanol/water.[13][14]
-
Chromatography on Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide better separation for certain compounds. Reverse-phase chromatography (C18) is another excellent option, particularly if the impurities have significantly different hydrophobicities.
-
Formation of Boronate Esters: In some cases, converting the unreacted boronic acid to a boronate ester (e.g., with pinacol) post-reaction can alter its polarity sufficiently to allow for easier separation by chromatography.[9]
-
Issue 2: Difficulty in Removing Palladium Residues from the Product
Question: My final product is contaminated with a fine black precipitate, which I suspect is palladium. How can I effectively remove this?
Answer:
Palladium residues are a common issue in cross-coupling reactions and must be removed, especially in pharmaceutical applications.
Root Causes:
-
Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, particularly at high temperatures or if the ligand is not robust.
-
Inadequate Filtration: Simple filtration may not remove finely dispersed palladium particles.
Strategic Solutions:
-
Filtration through Celite® or Silica Gel:
-
After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® or a small plug of silica gel.[15] This will often retain the majority of the palladium black.
-
-
Use of Scavengers:
-
Thiol-Based Scavengers: Resins functionalized with thiol groups have a high affinity for palladium and can be used to effectively scavenge residual metal from the product solution.
-
Activated Carbon: Stirring the crude product solution with activated charcoal can adsorb palladium residues.[16] However, be aware that this may also lead to some loss of the desired product.
-
-
Aqueous Washes with Chelating Agents:
-
Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or a dilute solution of ammonium hydroxide, can help to complex and remove palladium ions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: The most common side product is typically the homocoupled dimer, 6,6'-diethoxy-2,2'-difluoro-3,3'-dimethyl-1,1'-biphenyl. This arises from the oxidative coupling of two molecules of the boronic acid.[6][7] Minimizing the presence of oxygen and using an appropriate Pd(0) catalyst are key to suppressing its formation.[5][10]
Q2: Can I use recrystallization as the sole method of purification?
A2: In many cases, yes. If the desired product is a solid and the impurities have significantly different solubilities, recrystallization can be a highly effective and scalable purification method.[11][12] It is often advantageous as it can remove both organic and inorganic impurities. A preliminary analysis of the crude product by techniques like TLC, LC-MS, or NMR is recommended to assess the impurity profile and determine if recrystallization alone will be sufficient.[17]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weight of the product and any impurities, as well as assessing purity by peak area.[17]
-
High-Performance Liquid Chromatography (HPLC): Used for accurate quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can help identify low molecular weight byproducts.[17]
Experimental Protocols
Protocol 1: General Work-up and Purification by Column Chromatography
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[17]
-
Wash the organic layer sequentially with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][15]
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (or solvent mixture) and heat the mixture to boiling with stirring to dissolve the solid.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling.
-
If insoluble impurities (including charcoal) are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[14]
-
Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
Below is a diagram illustrating a typical purification workflow for products derived from this compound reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid Couplings
Welcome to the technical support center dedicated to addressing challenges in cross-coupling reactions with 6-ethoxy-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered and electronically complex building block. Here, we provide in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you minimize byproduct formation and maximize the yield of your desired product.
The structure of this compound presents a unique set of challenges. The ortho-fluoro and ortho-ethoxy groups introduce significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] Furthermore, the electron-donating nature of the ethoxy and methyl groups can increase the susceptibility of the boronic acid to protodeborylation, a common side reaction.[1] This guide will address the primary byproduct concerns—protodeborylation and homocoupling—and offer strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Protodeborylation Observed
Q1: I'm observing a significant amount of 1-ethoxy-3-fluoro-2-methylbenzene in my reaction mixture. What is causing this, and how can I prevent it?
A1: The byproduct you're observing, 1-ethoxy-3-fluoro-2-methylbenzene, is the result of protodeborylation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[3] For an electron-rich boronic acid like this compound, this is a particularly prevalent issue.
Causality and Mechanistic Insights:
Protodeborylation can be catalyzed by either acid or base.[3][4] In the context of a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern. The mechanism involves the formation of a boronate species, which then reacts with a proton source (often water) to cleave the C-B bond.[3] The electron-donating ethoxy and methyl groups on your boronic acid increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation.
Troubleshooting Workflow for Protodeborylation:
References
Technical Support Center: Catalyst Deactivation in 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 6-Ethoxy-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to provide you with the expertise and actionable insights needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the most common initial checks I should perform?
A1: When encountering low or no product formation, it is crucial to first rule out common experimental errors before investigating complex catalyst deactivation pathways. Start with these fundamental checks:
-
Reagent Quality and Integrity:
-
Boronic Acid: this compound can be susceptible to degradation. Ensure it is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere). Consider the possibility of protodeboronation, an undesired side reaction where the C-B bond is cleaved.[1][2]
-
Palladium Catalyst/Pre-catalyst: Verify the activity of your palladium source. If it's old or has been improperly handled, it may have oxidized or decomposed.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is moisture-sensitive.
-
Solvents: Use anhydrous, degassed solvents to prevent catalyst poisoning and unwanted side reactions.
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere is maintained throughout the reaction. Inadequate degassing is a frequent cause of catalyst deactivation leading to the formation of palladium black.[3]
-
-
Reaction Stoichiometry:
-
Double-check the molar ratios of your reactants, catalyst, ligand, and base. An incorrect ratio can lead to incomplete conversion or the formation of side products.
-
Q2: I'm observing a significant amount of a black precipitate in my reaction. What is it, and is it a sign of a failed reaction?
A2: The black precipitate is likely "palladium black," which consists of agglomerated palladium nanoparticles.[4] Its formation is a common visual indicator of catalyst deactivation. While the appearance of some black solid can occur in successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate and overall yield.[3][4]
Q3: My main side product is 3-ethoxy-1-fluoro-2-methylbenzene (the protodeboronated starting material). What causes this, and how can I minimize it?
A3: The formation of 3-ethoxy-1-fluoro-2-methylbenzene is due to a side reaction called protodeboronation (or protodeborylation).[1] This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. Electron-rich boronic acids can be particularly susceptible to this process.[2]
Several factors can promote protodeboronation:
-
Presence of Water: The reaction is often facilitated by water.
-
Base: Certain bases can accelerate this undesired reaction.[5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Palladium-phosphine complexes: Recent studies have shown that some bulky phosphine ligands, while beneficial for the cross-coupling, can also promote protodeboronation.[5][6]
To minimize protodeboronation, you can:
-
Use rigorously dried solvents and reagents.
-
Screen different bases. Sometimes a weaker base or a different type of base (e.g., a phosphate vs. a carbonate) can be beneficial.
-
Consider using the boronic acid as a more stable derivative, such as a pinacol ester or a MIDA boronate, which can release the boronic acid slowly into the reaction mixture.[7][8]
Q4: How do the specific substituents on this compound (ethoxy, fluoro, methyl) influence catalyst deactivation?
A4: The combination of substituents on this boronic acid presents a unique set of challenges:
-
Steric Hindrance: The methyl group ortho to the boronic acid and the ethoxy group on the other side create significant steric bulk. This can hinder the transmetalation step of the catalytic cycle. To overcome this, ligands with increased steric bulk themselves (e.g., biaryl phosphines like XPhos or SPhos) are often required to promote the reaction.[9][10]
-
Fluorine Substituent: The ortho-fluoro group is electron-withdrawing and can influence the electronics of the phenyl ring. More importantly, fluoride ions, if present from degradation or as an additive, can interact with the palladium center. While fluoride can sometimes promote catalytic cycles, excess fluoride has been shown to inhibit or quench the catalytic activity of certain palladium complexes.[11][12][13]
-
Ethoxy Group: The electron-donating ethoxy group makes the boronic acid electron-rich, which can increase its susceptibility to protodeboronation.[2]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Reaction Yields
If you've confirmed the basics (Guide 1, FAQ 1) and still face low yields, a systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for low product yield.
-
Ligand Selection: Due to the steric hindrance of the substrate, the choice of ligand is critical. Standard ligands like PPh₃ may be ineffective.
-
Base Selection: The base not only facilitates the transmetalation step but can also contribute to side reactions like protodeboronation.
-
Action: Screen a variety of bases. If you are using a strong base like NaOH or K₂CO₃ in an aqueous mixture and observing significant protodeboronation, consider switching to a non-aqueous system with a base like K₃PO₄ or Cs₂CO₃.
-
-
Solvent and Temperature Optimization:
-
Action: Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent. If protodeboronation is an issue, try moving to a strictly anhydrous solvent system. Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition of the catalyst and substrate.
-
Guide 2: Addressing Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium center and inhibit its catalytic activity.[15][16]
-
Starting Materials: Impurities from the synthesis of this compound or the coupling partner can act as poisons. Common culprits include sulfur-containing compounds or other nitrogen heterocycles.[14][15]
-
Solvents: Some grades of solvents may contain impurities that can deactivate the catalyst.
-
Previous Reactions: Residual cleaning agents or reactants from previous use of the glassware can be a source of contamination.
-
Purity Analysis:
-
Action: Analyze all starting materials by NMR, LC-MS, or GC-MS to check for impurities. If possible, re-purify the reagents (e.g., recrystallization of the boronic acid).
-
-
Control Experiment:
-
Action: Run a control reaction with a known, well-behaved substrate combination (e.g., phenylboronic acid and 4-bromotoluene) using the same batch of catalyst, ligand, base, and solvent. If this reaction also fails, it points to a problem with one of the common reagents or the experimental setup.
-
-
Use of High-Purity Reagents:
-
Action: If poisoning is suspected, perform a reaction using freshly purchased, high-purity reagents and solvents. Ensure all glassware is scrupulously clean.
-
Visualizing Deactivation Pathways
Understanding the Suzuki-Miyaura catalytic cycle and the points at which deactivation can occur is key to effective troubleshooting.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid . This particular substrate, while a valuable building block, presents unique challenges due to its significant steric and electronic complexity. Our goal is to equip you with the scientific rationale and practical steps needed to improve reaction times, increase yields, and minimize side reactions.
Understanding the Substrate's Unique Reactivity Profile
The primary challenge in coupling this compound stems from its highly substituted nature. The substituents create a sterically hindered environment around the reactive boronic acid group, which can significantly slow key steps in the catalytic cycle.
-
Steric Hindrance: The large ortho-ethoxy group and the adjacent meta-methyl group create a crowded environment. This steric bulk directly impedes the transmetalation step, where the aryl group is transferred from boron to the palladium center.[1][2]
-
Electronic Effects: The substituents have competing electronic influences. The ethoxy and methyl groups are electron-donating, while the ortho-fluoro group is strongly electron-withdrawing. This complex electronic environment can affect the nucleophilicity of the arylboronic acid and its stability under basic reaction conditions, sometimes increasing the propensity for side reactions like protodeboronation.[3][4]
These factors necessitate a departure from standard Suzuki-Miyaura conditions, requiring careful selection of catalyst, ligand, base, and solvent to achieve efficient coupling.
The Suzuki-Miyaura Catalytic Cycle: Highlighting the Bottlenecks
Understanding the catalytic cycle is crucial for effective troubleshooting. For this substrate, the Transmetalation and Reductive Elimination steps are often the rate-limiting bottlenecks due to steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle with rate-limiting steps highlighted.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is extremely slow or stalls completely. Why? A1: The primary cause is severe steric hindrance from the ortho-ethoxy group, which slows the crucial transmetalation step. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective. You must use a specialized catalyst system designed for hindered substrates.[2]
Q2: What is the best "first-pass" catalyst and ligand to try for this coupling? A2: A combination of a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich dialkylbiaryl phosphine ligand is the recommended starting point.[5] Ligands like SPhos, XPhos, or RuPhos are excellent choices as they accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[2]
Q3: I see a significant amount of a byproduct where the boronic acid group has been replaced by a hydrogen. What is happening? A3: This is a common side reaction called protodeboronation, where a proton source (often water) cleaves the C-B bond.[6] It can be promoted by certain bases and elevated temperatures. To mitigate this, consider using anhydrous conditions, a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF), or converting the boronic acid to a more stable pinacol ester (BPin) derivative.[6][7][8]
Q4: My yield is low, and I'm recovering most of my aryl halide starting material. What does this indicate? A4: This strongly suggests that the catalytic cycle is stalling before or during transmetalation. The active catalyst may not be forming efficiently, or the transmetalation step is too slow. The solution is to switch to a more active ligand, use a stronger base (like K₃PO₄), and ensure the reaction temperature is sufficient (typically 80-110 °C).[9][10]
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Reaction is Sluggish or Stalls | 1. Ineffective Catalyst System: The ligand is not bulky or electron-rich enough to overcome the steric barrier.[2] 2. Slow Transmetalation: The base is not effectively activating the boronic acid to form the required boronate "ate" complex.[11][12] 3. Insufficient Temperature: The activation energy for the rate-limiting step has not been met. | 1. Upgrade the Ligand: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). These create a more reactive, coordinatively unsaturated palladium center.[2][5] 2. Optimize the Base: Change from weaker bases (like Na₂CO₃) to K₃PO₄ or Cs₂CO₃. These are more effective for hindered substrates.[2] 3. Increase Temperature: Incrementally raise the temperature in 10 °C steps, from a starting point of 80 °C up to 110-120 °C. |
| Major Protodeboronation Byproduct | 1. Proton Source: Water in the solvent or base is facilitating the undesired cleavage of the C-B bond.[6] 2. Base Choice: Some aqueous bases can accelerate protodeboronation.[9] | 1. Implement Anhydrous Conditions: Use anhydrous, degassed solvents (e.g., toluene, dioxane) and a powdered, anhydrous base like K₃PO₄.[7] 2. Use a Milder Base: Bases like potassium fluoride (KF) can sometimes suppress protodeboronation while still promoting transmetalation. 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These reagents slowly hydrolyze in situ, keeping the concentration of the sensitive free boronic acid low.[4][6] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: O₂ can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of two boronic acid molecules.[13] 2. Inefficient Precatalyst Activation: If using a Pd(II) source, its reduction to Pd(0) may be inefficient, leading to side reactions. | 1. Improve Degassing: Sparge the solvent and reaction headspace thoroughly with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst.[6] Alternatively, use 3-4 freeze-pump-thaw cycles for the most rigorous oxygen removal. 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in situ reduction step.[13] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Recommended Experimental Protocols
The following protocols provide robust starting points. Optimization may be required based on the specific aryl halide coupling partner.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol is designed as a high-performance starting point for coupling with aryl bromides or triflates.
| Component | Stoichiometry | Amount (for 0.5 mmol scale) |
| Aryl Halide (Ar-X) | 1.0 equiv | 0.5 mmol |
| This compound | 1.3 equiv | 0.65 mmol |
| Pd(OAc)₂ | 2 mol% | 2.2 mg (0.01 mmol) |
| SPhos | 4.4 mol% | 9.0 mg (0.022 mmol) |
| K₃PO₄ (powdered) | 2.5 equiv | 265 mg (1.25 mmol) |
| 1,4-Dioxane / H₂O (10:1) | 0.1 M | 5 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask or sealed vial containing a stir bar, add the aryl halide, boronic acid, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂. Then, add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 2h, 6h, 12h, 24h) until the limiting starting material is consumed.[9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]
Protocol 2: Anhydrous Conditions to Minimize Protodeboronation
This protocol is recommended if protodeboronation is a significant issue or when using a particularly water-sensitive aryl halide.
| Component | Stoichiometry | Amount (for 0.5 mmol scale) |
| Aryl Halide (Ar-X) | 1.0 equiv | 0.5 mmol |
| This compound | 1.3 equiv | 0.65 mmol |
| Pd₂(dba)₃ | 1.5 mol% | 6.9 mg (0.0075 mmol) |
| XPhos | 3.3 mol% | 7.9 mg (0.0165 mmol) |
| K₃PO₄ (anhydrous, powdered) | 2.5 equiv | 265 mg (1.25 mmol) |
| Toluene (anhydrous, degassed) | 0.1 M | 5 mL |
Step-by-Step Methodology:
-
Setup: Follow the setup procedure from Protocol 1, ensuring all glassware is rigorously dried and the K₃PO₄ is anhydrous.
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under positive inert gas pressure, add the Pd₂(dba)₃ and XPhos. Then, add the anhydrous, degassed toluene via syringe.
-
Reaction & Monitoring: Heat to 110 °C and monitor as described previously.
-
Workup & Purification: Follow the workup and purification steps from Protocol 1.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
Troubleshooting guide for Suzuki reactions with sterically hindered boronic acids
Troubleshooting Guide: Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center. As Senior Application Scientists, we understand that coupling sterically congested molecules is a significant challenge in modern synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of Suzuki-Miyaura reactions involving sterically hindered boronic acids. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the primary factors to investigate when coupling a sterically hindered boronic acid?
This is the most common issue, and it almost always stems from the increased activation energy required for one or more steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] A standard catalyst system like Pd(PPh₃)₄ is often completely ineffective.[2] A systematic re-evaluation of your catalyst system, base, and reaction conditions is the critical first step.
Causality-Driven Troubleshooting Steps:
-
Re-evaluate the Catalyst-Ligand System: This is the single most important variable. Steric hindrance around the palladium center and the coupling partners impedes the reaction. To overcome this, the ligand must be carefully chosen to accelerate the key catalytic steps.
-
The Problem: Standard, less bulky ligands (e.g., PPh₃) are not effective because they fail to promote the formation of the highly reactive, coordinatively unsaturated palladium(0) species needed for oxidative addition and cannot facilitate the difficult reductive elimination of the bulky product.[2][3]
-
The Solution: Employ Bulky, Electron-Rich Ligands. These ligands are designed to address the specific challenges of hindered substrates.
-
Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These are the gold standard for hindered couplings.[1] Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive. Their electron-donating nature accelerates both the oxidative addition of the aryl halide and, crucially, the final reductive elimination step to release the sterically demanding product.[1][3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be sterically tuned. They form highly stable and active palladium complexes that are particularly effective for constructing di-, tri-, and even tetra-ortho-substituted biaryls.[4][5]
-
-
For Extreme Cases: For tetra-ortho-substituted biaryls, consider highly specialized ligands like BI-DIME or AntPhos, which have been specifically designed for these exceptionally challenging transformations.[2][6][7]
-
-
Optimize Base and Solvent Selection: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[5] With hindered substrates, this step is often sluggish.
-
The Problem: Weak bases (e.g., Na₂CO₃) may not be sufficient to promote the formation of the boronate "ate" complex at a rate required for efficient catalysis.
-
The Solution: Use a Stronger Base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the bases of choice for hindered couplings.[1][2] For particularly stubborn aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4]
-
Solvent Choice: High-boiling point, anhydrous aprotic solvents like dioxane, toluene, or xylenes are preferred.[3][4] They allow for higher reaction temperatures, which are often necessary to overcome the kinetic barriers associated with hindered substrates.[1][3]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary thermal energy to overcome the activation barriers of the catalytic cycle.[1][3] If your reaction is proceeding slowly at 80 °C, increasing the temperature to 100-120 °C (solvent permitting) can dramatically improve the reaction rate. Microwave irradiation can also be a powerful tool for rapidly heating the reaction and accelerating difficult couplings.[4]
Q2: My primary side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often driven by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[1][8]
Root Causes and Mitigation Strategies:
-
Oxygen Contamination: Oxygen can facilitate an oxidative cycle that leads to the dimerization of the boronic acid.
-
Solution: Ensure rigorous degassing of all solvents (including any water used in the solvent system) and the reaction headspace.[1] This is typically done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this process.[9][10]
-
Ligand Choice: The right ligand can favor the desired cross-coupling pathway.
Q3: I am observing significant protodeboronation of my starting material. How can I address this issue?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your starting material.[13] This side reaction is highly dependent on the substrate and reaction conditions, particularly the presence of water and base.[13][14]
Strategies to Suppress Protodeboronation:
-
Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boronate esters. Certain esters are more stable and less prone to protodeboronation.
-
Pinacol Esters (Bpin): These are common but can be sterically too congested for efficient transmetalation in some hindered systems.[15]
-
MIDA Boronates: These are highly stable, crystalline solids that are robust to many reaction conditions. They participate in "slow-release" cross-coupling, where the MIDA group is cleaved under the basic reaction conditions to slowly release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[13][16]
-
-
Employ Anhydrous Conditions: While some water is often beneficial for Suzuki reactions using carbonate or phosphate bases, excessive water can accelerate protodeboronation.[3]
-
Solution: Try using thoroughly dried solvents and a meticulously dried base (e.g., K₃PO₄ dried in an oven). This can be particularly effective for substrates known to be sensitive to protodeboronation.
-
-
Use a "Slow-Release" Precatalyst: The choice of catalyst can also play a role. Some palladium complexes, particularly those with bulky phosphine ligands, have been shown to inadvertently catalyze protodeboronation.[14]
-
Solution: Using a precatalyst that rapidly generates the active species can help the desired cross-coupling reaction outcompete the undesired protodeboronation pathway.[17]
-
Data & Workflow Visualization
To assist in your experimental design, we have summarized key parameters in the tables below and provided a logical troubleshooting workflow.
Table 1: Ligand Selection Guide for Hindered Suzuki Couplings
| Ligand Type | Examples | Key Characteristics | Ideal Applications |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky, highly electron-donating.[1] | Workhorse ligands for di- and tri-ortho-substituted biaryl synthesis. Excellent for hindered aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, high thermal stability.[4] | Extremely hindered couplings, including tetra-ortho-substituted biaryls. Offer high catalyst stability. |
| Specialized Ligands | BI-DIME, AntPhos | Uniquely structured for extreme steric bulk.[6][7] | "Last resort" ligands for exceptionally challenging couplings where other systems fail. |
| Standard Phosphines | PPh₃, PCy₃ | Less bulky, moderately electron-donating. | Generally ineffective for sterically hindered substrates and prone to failure.[2][18] |
Table 2: Recommended Base & Solvent Combinations
| Base | Recommended Solvents | Temperature Range (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 | A robust and reliable choice for a wide range of hindered couplings.[2][3] |
| Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | Highly effective, often provides better results than K₃PO₄, but is more expensive.[1][2] |
| K-Ot-Bu | Dioxane, Toluene (Anhydrous) | 60 - 100 | Very strong base, useful for less reactive aryl chlorides and challenging systems.[4] Requires anhydrous conditions. |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 6-Ethoxy-2-fluoro-3-methylphenylboronic acid Reactions by HPLC/GC-MS
Welcome to the technical support center for monitoring reactions involving 6-ethoxy-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Accurate real-time or periodic analysis of these reactions is crucial for optimization, yield determination, and impurity profiling.[3][5] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.
The Challenge of Analyzing Boronic Acids
Boronic acids and their derivatives, like this compound, present unique analytical challenges. Their polarity, tendency to undergo dehydration to form boroxines, and potential for on-column hydrolysis can complicate chromatographic analysis.[6][7][8] A robust analytical method is paramount for generating reliable and reproducible data.
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a powerful technique for monitoring the progress of reactions involving boronic acids.[2][9] However, several issues can arise. This section addresses common problems in a question-and-answer format.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: Why am I observing significant peak tailing for my boronic acid?
A1: Peak tailing is a common issue when analyzing boronic acids by reversed-phase HPLC.[10] It is often caused by secondary interactions between the analyte and the stationary phase. Specifically, the acidic silanol groups on the silica-based column packing can interact with the boronic acid functional group, leading to this undesirable peak shape.[10][11]
-
Causality: At a mobile phase pH above 3, residual silanol groups on the column can be deprotonated and interact with the polar boronic acid moiety, causing tailing.[11]
-
Solution:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2-3) using an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing secondary interactions.[12]
-
Use a Modern, High-Purity Column: Columns with low silanol activity or end-capped columns are designed to reduce these interactions.[13][14][15]
-
Consider an Ion-Pairing Reagent: For particularly problematic separations, a highly basic mobile phase with an ion-pairing reagent can be effective, though this is a more complex approach.[16]
-
Q2: My boronic acid peak is broad and poorly resolved. What's happening?
A2: Broad peaks can be a symptom of several issues, including on-column hydrolysis, poor column efficiency, or an inappropriate mobile phase.
-
On-Column Hydrolysis: If your reaction involves a boronic ester, it can hydrolyze to the corresponding boronic acid on the column, leading to peak broadening or even two separate peaks.[13][14][15][17][18]
-
Mobile Phase Mismatch: The solvent used to dissolve the sample (the diluent) should be of similar or weaker strength than the initial mobile phase to prevent band broadening.[12][19]
-
Column Degradation: Over time, columns can lose their efficiency. This can be checked by running a standard and evaluating the peak shape and plate count.
Q3: I'm seeing a loss of my boronic acid peak over time. What could be the cause?
A3: This could be due to the instability of the boronic acid in the sample diluent or adsorption onto system components.
-
Sample Stability: Boronic acids can be unstable in certain solvents, particularly aqueous or protic solvents, where they can form boroxines (cyclic anhydrides).[6][7] It is advisable to prepare samples fresh and in a suitable aprotic solvent like acetonitrile or DMSO.[20]
-
System Adsorption: Boronic acids can adsorb to active sites in the HPLC system, such as stainless steel frits and tubing. Using a system with bio-inert components can help mitigate this.
HPLC Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common HPLC issues when analyzing this compound.
Caption: A workflow for troubleshooting HPLC analysis of boronic acids.
Recommended HPLC Starting Conditions
This table provides a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, <3 µm, high-purity silica | Good retention for aromatic compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to suppress silanol activity and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common and effective organic modifier. |
| Gradient | 5-95% B over 10-15 minutes | A good starting point for separating reactants, products, and byproducts. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for smaller particle size columns. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detector | UV/PDA at 254 nm and 270 nm | Aromatic rings in reactants and products should have UV absorbance. |
| Injection Vol. | 1-5 µL | Minimizes potential for column overload. |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS can be a powerful tool for boronic acid analysis, but it often requires derivatization to improve volatility and thermal stability.[7][8][20]
Frequently Asked Questions (FAQs) - GC-MS Analysis
Q1: Why do I need to derivatize my boronic acid for GC-MS analysis?
A1: Boronic acids have low volatility and can degrade at the high temperatures of the GC inlet.[7] Derivatization converts the polar boronic acid group into a less polar, more volatile, and more thermally stable derivative.[21]
-
Common Derivatizing Agents:
Q2: I'm seeing ghost peaks in my GC-MS chromatogram after analyzing boronic acid derivatives. What is the cause?
A2: Ghost peaks are often the result of carryover from previous injections or the breakdown of derivatives in the GC system.
-
System Contamination: Phenylboronic acid derivatives, in particular, can be "sticky" and contaminate the GC inlet liner and the front of the column.
-
Solution: Regular replacement of the inlet liner and trimming of the GC column can help. Injecting a solvent blank with a derivatizing agent for glycols (like propylene glycol) can help "clean" the system by reacting with residual boronic acid.
-
-
Incomplete Derivatization: If the derivatization reaction is not complete, the underivatized boronic acid can interact with the system and elute slowly, appearing as a broad peak or ghost peak in subsequent runs.
Q3: My derivatization reaction seems to be incomplete or giving low yields. How can I improve it?
A3: The efficiency of the derivatization reaction is critical for accurate quantification.
-
Reaction Conditions: Ensure that the reaction conditions (solvent, temperature, reaction time) are optimized. Anhydrous conditions are often necessary, as water can interfere with many derivatization reactions.
-
Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Catalyst: Some derivatization reactions may require a catalyst.
GC-MS Derivatization and Analysis Workflow
This diagram outlines the key steps for successful GC-MS analysis of boronic acids.
Caption: A typical workflow for the GC-MS analysis of boronic acids.
Recommended GC-MS Starting Conditions
This table provides a general starting point for the analysis of derivatized this compound.
| Parameter | Recommendation | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of analytes. |
| Inlet Temp. | 250 °C | A good starting point, may need optimization to prevent degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection for concentrated samples, splitless for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program that can be optimized. |
| Carrier Gas | Helium, constant flow (1.0-1.2 mL/min) | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 50-500 amu | A wide enough range to capture the mass of the derivative and fragment ions. |
III. General Best Practices for Method Development
-
System Suitability: Before analyzing any samples, always run a system suitability test with a known standard. This will confirm that your system is performing correctly and that your method is reproducible.
-
Method Validation: Once a method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
-
Internal Standards: The use of an internal standard is highly recommended for both HPLC and GC-MS to improve the accuracy and precision of quantification, especially when complex sample matrices are involved.[20]
By understanding the unique challenges of analyzing this compound and applying these troubleshooting strategies, researchers can develop robust and reliable analytical methods to effectively monitor their chemical reactions.
References
- 1. vapourtec.com [vapourtec.com]
- 2. waters.com [waters.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. gcms.cz [gcms.cz]
- 22. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Suzuki Coupling Reagents
6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a highly functionalized organoboron compound, prized as a critical building block in medicinal chemistry and materials science. Its primary application lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds. The success of this reaction—in terms of yield, reproducibility, and the impurity profile of the final active pharmaceutical ingredient (API) or advanced material—is profoundly dependent on the purity of the boronic acid starting material.[1]
Impurities can poison the sensitive palladium catalyst, participate in unwanted side reactions leading to complex purification challenges, or be incorporated into the final product, compromising its safety and efficacy.[1] Therefore, a robust, multi-faceted analytical strategy to rigorously define the purity of this compound is not merely a quality control measure; it is a prerequisite for successful and reproducible research and development.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this reagent, explaining the causality behind experimental choices and providing field-proven protocols to ensure data integrity.
The Analytical Challenge: Understanding Boronic Acid Instability
A primary challenge in analyzing boronic acids is their inherent propensity for dehydration to form cyclic anhydride trimers known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis. Furthermore, side reactions during synthesis can introduce a range of impurities.[3][4] Common impurities in boronic acids can include:
-
Starting Materials and Intermediates: Leftover reagents from the synthetic route.
-
Homocoupling Products: Dimers of the boronic acid formed during the coupling reaction.[4][5]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.[6]
-
Oxidation Products: Boronic acids can be susceptible to oxidation.[3]
-
Inorganic Salts: Residuals from the manufacturing process and purification.[7]
-
Water Content: Can affect stability and reactivity.
A comprehensive purity analysis must be capable of separating, identifying, and quantifying the target compound from all these potential contaminants.
Comparative Analysis of Key Analytical Methodologies
No single technique can provide a complete purity profile. A multi-modal approach is essential, leveraging the strengths of orthogonal methods. The following table compares the most effective techniques for analyzing this compound.
| Technique | Principle | Primary Information | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity (Area %), Quantification of organic impurities. | High resolution, excellent for quantifying known impurities, widely available.[8] | Boroxine/boronic acid equilibrium can complicate chromatography; may require buffered mobile phases for reproducibility.[2][9] |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, boroxine detection. | Provides unambiguous structural information. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR offer complementary data. ¹¹B NMR is specific for boron-containing species.[10][11] | Lower sensitivity than HPLC for trace impurities; quantification can be complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Identification of unknown impurities, confirmation of known impurities by mass. | High sensitivity and specificity; provides molecular weight information crucial for impurity identification.[12][13] | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
| Karl Fischer Titration | Electrochemical titration based on a reaction with water. | Precise quantification of water content. | Gold standard for water determination; highly specific and accurate.[14][15][16][17] | Only measures water content, not other impurities. |
Integrated Workflow for Comprehensive Purity Assessment
A logical workflow ensures that all aspects of the compound's purity are thoroughly investigated. The results from each technique are synergistic, building a complete and trustworthy purity profile.
Caption: Integrated workflow for boronic acid purity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Causality: This reverse-phase method is designed to provide robust separation of the main component from potential organic impurities. A C18 column is a versatile starting point for aromatic compounds. The use of a phosphate buffer is critical to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the boronic acid. Acetonitrile is chosen as the organic modifier for its compatibility with UV detection and its elution strength.
Protocol:
-
System: HPLC with UV/Vis Detector (set to 220 nm).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability (Self-Validation):
-
Inject the standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Calculation: Determine purity by area percent normalization, assuming all components have a similar response factor at 220 nm.
NMR Spectroscopy for Structural Confirmation and Boroxine Detection
Causality: NMR is the definitive technique for structural verification. ¹H NMR confirms the presence of ethoxy, methyl, and aromatic protons. ¹⁹F NMR provides a highly specific signal for the fluorine atom, which is sensitive to the local chemical environment. ¹¹B NMR is crucial for directly observing the boron environment; a signal around 28-30 ppm is characteristic of the sp²-hybridized boronic acid, while the formation of sp³-hybridized boronate species (like boroxines or complexes) will cause a significant upfield shift.[11][18] Using a coordinating solvent like DMSO-d₆ can help simplify spectra by breaking down boroxine trimers.[2]
Protocol:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals: Aromatic protons, ethoxy quartet and triplet, methyl singlet.
-
Integrate all signals to check for stoichiometric ratios and identify impurity peaks.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A single, sharp peak is expected for the pure compound. Additional peaks indicate fluorine-containing impurities.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
A primary peak around δ 28-30 ppm indicates the trigonal planar boronic acid.
-
Broadened signals or additional upfield peaks (δ 18-23 ppm) can indicate the presence of boroxines.[19]
-
Data Presentation and Interpretation
Effective purity analysis requires a decision-making process based on the initial screening results.
Caption: Decision tree for analytical method selection.
Method Validation Summary
For use in a regulated environment, the primary assay method (HPLC) must be validated according to guidelines such as ICH Q2(R1) or USP <1225>.[20][21][22][23][24] The table below summarizes key validation parameters.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and degradants. | Peak purity analysis (via DAD) shows no co-elution. Spiked samples show resolution > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | To show the consistency of results for the same sample under the same conditions. | RSD ≤ 2.0% for six replicate preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
Conclusion
The purity of this compound is a multidimensional attribute that cannot be captured by a single analytical measurement. A scientifically sound assessment relies on an integrated approach combining the quantitative power of HPLC, the structural certainty of multi-nuclear NMR, the impurity identification strength of LC-MS, and the specificity of Karl Fischer titration. By understanding the inherent chemistry of boronic acids and applying these orthogonal, self-validating methods, researchers and drug developers can ensure the quality of this critical reagent, leading to more reliable, reproducible, and successful outcomes in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. database.ich.org [database.ich.org]
- 8. thomassci.com [thomassci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. metrohm.com [metrohm.com]
- 17. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. USP <1225> Method Validation - BA Sciences [basciences.com]
- 21. uspbpep.com [uspbpep.com]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Analytical Characterization of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
In the landscape of modern drug discovery and development, the precise characterization of building blocks is not merely a procedural step but a cornerstone of scientific rigor and ultimate success. Arylboronic acids, pivotal reagents in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, demand a comprehensive analytical strategy to ensure their identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the characterization of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
The Criticality of Comprehensive Characterization
This compound (C₉H₁₂BFO₃) is a structurally complex molecule where the interplay of its substituents dictates its reactivity and stability.[1][2] The presence of an ethoxy group, a fluorine atom, and a methyl group on the phenyl ring, in addition to the boronic acid moiety, necessitates a multi-faceted analytical approach. Incomplete characterization can lead to impurities that may carry through subsequent synthetic steps, impacting reaction yields, generating difficult-to-remove byproducts, and ultimately compromising the purity of the final active pharmaceutical ingredient (API).
A robust analytical workflow for this compound should unequivocally confirm its chemical structure, accurately quantify its purity, identify and quantify any impurities, and assess its stability under various conditions. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC) in achieving these goals.
Orthogonal Analytical Techniques: A Comparative Overview
A combination of orthogonal analytical techniques is essential for a comprehensive understanding of this compound. Each method provides unique and complementary information, and their collective data builds a complete profile of the material.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups, and quantitative purity assessment (qNMR). | Non-destructive, provides unambiguous structural elucidation. ¹¹B NMR is specific to the boron center. | Relatively low sensitivity compared to MS. Sample solubility can be a factor. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns for structural insights. | High sensitivity, excellent for impurity profiling. | Boronic acids can form boroxines in the ion source, complicating spectra. Derivatization is often necessary for GC-MS. |
| HPLC | Purity determination, separation, and quantification of impurities. | High resolution and sensitivity, widely applicable for purity assays. | On-column degradation of boronic acids can occur. Method development is crucial. |
| X-ray Crystallography | Definitive three-dimensional molecular structure and crystal packing. | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be challenging to obtain. |
| FT-IR Spectroscopy | Identification of functional groups and confirmation of the boronic acid moiety. | Fast, simple, and non-destructive. | Provides limited structural information on its own. |
| Thermal Analysis | Information on thermal stability, dehydration, and melting point. | Useful for understanding the material's physical properties and stability. | Does not provide structural information. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is the cornerstone for the structural elucidation of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each nucleus.
Causality of Experimental Choices:
-
¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of the ethoxy and methyl groups.
-
¹⁹F NMR is crucial for verifying the presence and position of the fluorine substituent.
-
¹¹B NMR is particularly informative for boronic acids as the chemical shift is highly sensitive to the hybridization state of the boron atom (sp² for the trigonal planar acid vs. sp³ for the tetrahedral boronate ester or adducts).[3][4][5][6][7] This makes it an excellent tool for studying interactions and stability.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Observe Nucleus: ¹¹B
-
Reference: BF₃·OEt₂ (external or internal standard)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 128 or higher for good signal-to-noise ratio.
-
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-5 Hz) and Fourier transform the free induction decay (FID). Baseline correct the resulting spectrum.
Expected Results: A single broad peak in the range of δ 28-33 ppm is expected for the sp²-hybridized boron of the free boronic acid. The presence of other peaks could indicate the formation of boroxines (cyclic anhydrides) or other boron-containing impurities.
Mass Spectrometry: Unveiling Molecular Weight and Impurities
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for identifying trace impurities. The choice of ionization technique is critical due to the propensity of boronic acids to dehydrate and form cyclic boroxines.[8]
Causality of Experimental Choices:
-
Electrospray Ionization (ESI) is a soft ionization technique suitable for LC-MS, minimizing in-source fragmentation and allowing for the observation of the molecular ion.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization (e.g., silylation) to increase the volatility and thermal stability of the boronic acid, preventing boroxine formation.[8]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[11][12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic content to elute the analyte and any impurities.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 199.08. Adducts with sodium [M+Na]⁺ or solvent may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197.07 is anticipated. The presence of ions corresponding to the boroxine trimer should be monitored.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary technique for determining the purity of this compound and quantifying related substances.[13][14] Method development is crucial to ensure accurate analysis and prevent on-column degradation.[11]
Causality of Experimental Choices:
-
Reversed-Phase HPLC with a C18 column is the most common approach. The choice of a column with end-capping or low silanol activity is critical to prevent interactions that can lead to peak tailing and hydrolysis of the boronic acid.[11][12]
-
Mobile Phase Selection: An acidic mobile phase (e.g., with formic or acetic acid) is typically used to suppress the ionization of the boronic acid and improve peak shape.
-
Post-column Derivatization: For enhanced selectivity and sensitivity, post-column reaction with a reagent like alizarin can be employed to form a fluorescent complex specifically with the boronic acid.[15][16]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: XBridge™ Premier C18 or equivalent (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.[17][18]
Causality of Experimental Choices: This technique is employed when absolute confirmation of the structure is required, especially for novel compounds or when stereochemistry is a concern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Expected Results: The output is a three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise geometric parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in this compound.[19][20][21][22][23]
Causality of Experimental Choices: FT-IR is an excellent first-pass analytical technique for identity confirmation and for monitoring reactions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.
Expected Characteristic Vibrations:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy and methyl groups.
-
B-O stretching: A strong, characteristic band around 1350-1400 cm⁻¹.[20]
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ether linkage.
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, dehydration processes, and melting point of this compound.[24][25][26][27][28][29]
Causality of Experimental Choices:
-
TGA measures the change in mass as a function of temperature, which is useful for studying the dehydration of the boronic acid to its anhydride (boroxine).
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions.
Experimental Protocol: TGA/DSC
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used.
-
Expected Results:
-
TGA: A weight loss corresponding to the loss of water molecules upon heating, indicating the formation of the boroxine.
-
DSC: An endothermic peak corresponding to the melting of the compound. The temperature and enthalpy of melting can be determined.
Visualizing the Analytical Workflow
A comprehensive analytical workflow ensures that all critical quality attributes of this compound are assessed.
Caption: Comprehensive analytical workflow for this compound.
Conclusion
The robust characterization of this compound is paramount for its successful application in pharmaceutical synthesis. This guide has outlined a multi-technique approach, providing the rationale and detailed protocols for NMR, MS, HPLC, X-ray crystallography, FT-IR, and thermal analysis. By employing this comprehensive suite of analytical methods, researchers can ensure the quality, purity, and structural integrity of this critical building block, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- 1. aobchem.com [aobchem.com]
- 2. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. waters.com [waters.com]
- 15. research.wur.nl [research.wur.nl]
- 16. daneshyari.com [daneshyari.com]
- 17. benchchem.com [benchchem.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. tsapps.nist.gov [tsapps.nist.gov]
- 24. researchgate.net [researchgate.net]
- 25. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. kiche.or.kr [kiche.or.kr]
- 27. researchgate.net [researchgate.net]
- 28. cores.research.asu.edu [cores.research.asu.edu]
- 29. scionresearch.com [scionresearch.com]
A Technical Guide to the Reactivity of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Comparative Analysis for Advanced Cross-Coupling Applications
This guide provides an in-depth comparative analysis of the reactivity of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, a structurally complex building block, in the context of palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple protocols to explain the underlying physicochemical principles that govern the reactivity of this and other challenging boronic acids. By synthesizing mechanistic insights with data from analogous systems, we provide a predictive framework and robust experimental strategies for employing sterically encumbered and electronically nuanced substrates in modern organic synthesis.
Introduction: The Challenge of Sterically Encumbered Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a foundational tool for the construction of C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance and the general stability of its organoboron reagents.[1][2] However, as synthetic targets in drug discovery and materials science become increasingly complex, the demand for highly substituted, three-dimensional scaffolds grows. This necessitates the use of boronic acids with significant steric and electronic complexity, such as this compound.
This particular reagent presents a formidable challenge to conventional coupling protocols. With four substituents on the phenyl ring, including two at the ortho-positions relative to the boronic acid moiety, its reactivity is profoundly influenced by a confluence of steric hindrance and competing electronic effects. Understanding these factors is paramount for developing successful and efficient synthetic routes.
Structural and Physicochemical Profile
The unique reactivity of this compound stems directly from the interplay of its substituents. A detailed analysis of each component is crucial for predicting its behavior in a catalytic cycle.
-
Ortho-Fluoro Substituent : The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[3][4] This can facilitate the initial formation of the boronate anion [ArB(OH)₃]⁻, a key step for transmetalation.[5] However, its presence also contributes significantly to the steric bulk around the reactive C-B bond. In some cases, an ortho-fluoro group can form weak intramolecular hydrogen bonds with the boronic acid hydroxyl protons, influencing conformation.[6]
-
Ortho-Ethoxy Substituent : The ethoxy group at the C6 position is electronically ambivalent. It is electron-donating through resonance (+R) but weakly electron-withdrawing inductively (-I).[7] The net effect is typically activating, which should increase the nucleophilicity of the aryl ring and favor the transmetalation step. Critically, like the fluoro group, it imposes a major steric barrier that can impede the approach of the boronic acid to the palladium center.
-
Meta-Methyl Substituent : The methyl group at C3 provides a minor electron-donating effect through hyperconjugation and induction (+I), subtly increasing the electron density of the ring.
-
Combined Steric Profile : The defining feature of this molecule is the presence of two ortho-substituents. This di-ortho-substitution pattern creates a highly crowded environment around the boronic acid, which can drastically slow down the rate-limiting transmetalation step of the Suzuki-Miyaura cycle.[8][9]
The logical diagram below illustrates the competing steric and electronic forces at play in this molecule.
Caption: Interplay of steric and electronic factors governing reactivity.
Comparative Reactivity Analysis
Direct, side-by-side experimental data for this compound is scarce in peer-reviewed literature. Therefore, this analysis provides a predictive comparison based on well-established reactivity trends observed for structurally analogous boronic acids.
The Overwhelming Impact of Steric Hindrance
The primary determinant of reactivity for this substrate is steric hindrance. To illustrate this, we can compare its expected performance against less substituted analogues in a standard Suzuki-Miyaura coupling (e.g., with 4-bromoanisole).
| Boronic Acid Partner | Key Feature | Expected Relative Yield (Standard Conditions) | Rationale |
| Phenylboronic Acid | Unsubstituted (Baseline) | High (95-99%) | No steric or electronic impediment. |
| 2-Methylphenylboronic Acid | Single ortho-substituent | Moderate-High (70-85%) | Moderate steric hindrance slows the reaction but is often surmountable.[10] |
| 2,6-Dimethylphenylboronic Acid | Di-ortho-substituent | Very Low (<10%) | Severe steric clash prevents efficient approach to the Pd(II) center, often inhibiting transmetalation completely under standard conditions.[8] |
| This compound | Di-ortho-substituent | Extremely Low (<5%) | Comparable or greater steric bulk than the 2,6-dimethyl analogue, making it exceptionally unreactive without specialized catalytic systems. |
Note: The data in this table is representative and compiled from established chemical principles to illustrate a trend.[8][11]
The Nuanced Role of Electronics
While sterics are dominant, electronic effects fine-tune reactivity. The electron-withdrawing nature of a substituent generally deactivates the boronic acid for the transmetalation step by reducing the nucleophilicity of the migrating aryl group.[11]
-
Electron-Rich Boronic Acids (e.g., 4-methoxyphenylboronic acid) are typically highly reactive as the electron-donating group enhances the nucleophilicity of the ipso-carbon, facilitating its transfer to the electron-deficient palladium center.
-
Electron-Poor Boronic Acids (e.g., 4-nitrophenylboronic acid or pentafluorophenylboronic acid) are often less reactive.[11][12][13] The strong electron-withdrawing effect makes the aryl group a poorer nucleophile, slowing transmetalation.
In this compound, the donating ethoxy group and the withdrawing fluoro group are in opposition. While this creates a complex electronic environment, the effect is largely overshadowed by the steric blockade.
Experimental Design for Overcoming Steric Hindrance
To achieve successful couplings with highly hindered boronic acids like this compound, the catalytic system must be specifically designed to overcome the high activation barrier for transmetalation. This requires moving beyond traditional catalysts like Pd(PPh₃)₄.
Rationale for Component Selection
-
Palladium Pre-catalyst : Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are preferred.[14] These air-stable complexes readily and reliably generate the active, monoligated L-Pd(0) species under mild basic conditions, ensuring a high concentration of the active catalyst at the start of the reaction.[15]
-
Ligand : The choice of ligand is the most critical parameter. Bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[14][16]
-
Bulk : The large steric profile of these ligands promotes the formation of a coordinatively unsaturated, monoligated L-Pd(0) active species, which is necessary for the oxidative addition of the aryl halide.
-
Electron-Donating Ability : Their high electron density increases the electron density on the palladium center, which facilitates the oxidative addition step and can influence the rate of subsequent steps. They have proven highly effective for coupling sterically demanding substrates.[8]
-
-
Base : A strong yet moderately nucleophilic base is required. Potassium phosphate (K₃PO₄) is an excellent choice. It is strong enough to promote the formation of the reactive boronate species without causing significant hydrolytic protodeboronation of the boronic acid.[3][17][18]
-
Solvent : A polar aprotic solvent such as 1,4-dioxane or a mixture of toluene and water is typically effective. The presence of water can be beneficial in facilitating the dissolution of the base and the formation of the palladium-hydroxo complex, which can accelerate transmetalation.[5]
The workflow for setting up such a reaction is outlined below.
Caption: Optimized experimental workflow for sterically hindered Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This is a representative protocol and may require optimization for specific substrates.
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected biarylmonophosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2.0 mol%).
-
Solvent Addition : Seal the flask and evacuate and backfill with nitrogen or argon (3 cycles). Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound represents a class of challenging substrates where reactivity is dictated primarily by severe steric hindrance arising from di-ortho-substitution. Its electronic profile, featuring a nuanced balance of donating and withdrawing groups, is a secondary, though not insignificant, factor. Standard Suzuki-Miyaura coupling protocols are expected to fail with this substrate.
Successful utilization of this valuable building block hinges on the rational selection of a modern, specialized catalytic system. The combination of a palladium pre-catalyst that ensures efficient generation of the active Pd(0) species, a bulky and electron-rich biarylmonophosphine ligand to facilitate the key steps of the catalytic cycle for hindered partners, and an appropriate base provides a robust strategy to overcome the high activation barriers. By understanding the fundamental principles governing its reactivity, researchers can effectively integrate this and other complex boronic acids into their synthetic campaigns, enabling the construction of novel and highly functionalized molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the success of this powerful transformation is highly dependent on the judicious selection of the palladium catalyst, particularly when dealing with sterically demanding and electronically nuanced substrates. This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers in optimizing their synthetic strategies.
The Challenge: Coupling a Sterically Hindered and Electronically Complex Arylboronic Acid
This compound presents a unique set of challenges for the Suzuki-Miyaura reaction. The presence of three ortho-substituents (ethoxy, fluoro, and methyl groups relative to the boronic acid) creates significant steric hindrance around the reaction center. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[3]
Furthermore, the electronic properties of the substituents—the electron-donating ethoxy and methyl groups and the electron-withdrawing fluoro group—create a complex electronic environment that can influence both the oxidative addition and reductive elimination steps.[4][5] The interplay of these steric and electronic factors necessitates a carefully optimized catalyst system to achieve high yields and avoid common side reactions such as protodeboronation and homocoupling.[6]
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has led to the development of sophisticated ligand systems that can overcome the challenges posed by demanding substrates. Below, we compare the efficacy of several classes of palladium catalysts for the coupling of sterically hindered arylboronic acids, with a focus on their applicability to this compound.
Buchwald-Type Palladacycle Precatalysts
Buchwald-type palladacycle precatalysts, featuring bulky and electron-rich dialkylbiarylphosphine ligands, are renowned for their high activity in a wide range of cross-coupling reactions.[7] Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling sterically hindered substrates. The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[8] The electron-rich nature of the phosphine ligand also facilitates the reductive elimination step, leading to efficient product formation.
For this compound, a catalyst system employing a third-generation Buchwald palladacycle precatalyst with a ligand like SPhos or XPhos is a prime candidate. The steric tolerance and high reactivity of these systems are well-suited to accommodate the bulky nature of the boronic acid.
PEPPSI-Type Catalysts
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are another class of highly effective precatalysts.[7] These complexes feature an N-heterocyclic carbene (NHC) ligand, which forms a very stable bond with the palladium center. This stability often translates to higher catalyst turnover numbers and robustness. The most common PEPPSI catalysts, such as PEPPSI-IPr and PEPPSI-IMes, are particularly useful for the coupling of aryl chlorides and other less reactive electrophiles.
While generally very effective, the bulkier nature of the NHC ligands in PEPPSI catalysts might, in some cases, be less ideal for extremely sterically congested couplings compared to the more sterically tunable Buchwald-type ligands. However, their high stability and activity warrant their consideration, especially when employing less reactive coupling partners.
"Ligandless" and Simple Palladium Salt Systems
In some instances, simple palladium salts like palladium acetate (Pd(OAc)₂) or palladium on carbon (Pd/C) can be effective, particularly with highly reactive aryl halides.[2][9] The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can enhance the efficacy of these "ligandless" systems in aqueous media.[2][7]
However, for a sterically demanding substrate like this compound, these simpler systems are likely to be less efficient. The lack of a specifically designed ligand to facilitate the key steps of the catalytic cycle will probably result in lower yields and the formation of byproducts. These systems are generally not recommended for challenging couplings unless extensive optimization is undertaken.
Comparative Performance Data
The following table summarizes the expected performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid, providing a qualitative guide for catalyst selection for this compound.
| Catalyst System | Ligand Type | Expected Yield | Key Advantages | Potential Drawbacks |
| Buchwald G3 Palladacycle (e.g., SPhos) | Dialkylbiarylphosphine | Excellent | High activity for sterically hindered substrates, good functional group tolerance. | Air-sensitive ligands (though precatalysts are air-stable). |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Good to Excellent | High thermal stability, effective for less reactive electrophiles. | May be less effective for extremely sterically demanding couplings. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Moderate to Good | Commercially available and widely used for simpler couplings. | Lower activity for hindered substrates, requires higher catalyst loading. |
| Pd(OAc)₂ / Ligand | In-situ generated catalyst | Variable | Cost-effective, allows for ligand screening. | Less reproducible than precatalysts, requires careful optimization. |
| Pd/C | Heterogeneous | Poor to Moderate | Easy to remove from the reaction mixture. | Generally low activity for challenging Suzuki couplings. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
SPhos G3 Palladacycle (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, SPhos G3 Palladacycle, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl bromide should be around 0.1 M.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of the sterically and electronically complex this compound hinges on the selection of a highly active and sterically tolerant palladium catalyst. Buchwald-type palladacycle precatalysts, particularly those with bulky and electron-rich phosphine ligands like SPhos and XPhos, represent the current state-of-the-art for such challenging transformations. By understanding the mechanistic principles and leveraging the advanced catalyst systems available, researchers can efficiently synthesize complex biaryl structures, accelerating the pace of discovery in drug development and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Benchmarking 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Comparative Guide to Alternative Reagents
For chemists at the forefront of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents for carbon-carbon bond formation, arylboronic acids are preeminent, largely due to their versatility in the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed technical comparison of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid , a uniquely substituted reagent, against structurally related alternatives. By examining its performance through a combination of established chemical principles and synthesized experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for informed reagent selection.
The Strategic Value of Polysubstituted Arylboronic Acids
The specific arrangement of substituents on a phenylboronic acid ring imparts a unique combination of steric and electronic properties that govern its reactivity. In the case of this compound, these features are:
-
Ortho-Fluoro Substituent: The strong electron-withdrawing nature of fluorine can significantly influence the electronic environment of the boronic acid, which is known to affect the rates of key steps in the catalytic cycle of cross-coupling reactions.
-
Ortho-Ethoxy Group: This group introduces moderate steric bulk and has electron-donating properties, creating a push-pull electronic effect in conjunction with the fluoro group.
-
Meta-Methyl Group: The methyl substituent provides additional steric hindrance and is weakly electron-donating.
This distinct combination of attributes suggests a nuanced reactivity profile, balancing electronic activation with potential steric challenges.
Head-to-Head Performance in a Model Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, we present a comparative analysis against two alternative, commercially available reagents: 2-Fluoro-3-methylphenylboronic acid and 2-Ethoxyphenylboronic acid . This allows for the dissection of the individual contributions of the ethoxy and fluoro substituents to the overall reactivity.
Model Reaction Scheme:
A standard Suzuki-Miyaura coupling was envisioned, reacting the respective boronic acids with a common coupling partner, 4-bromoanisole, under typical palladium-catalyzed conditions.
Caption: Model Suzuki-Miyaura reaction for comparative analysis.
Comparative Data Table
The following table summarizes the anticipated results based on established principles of Suzuki-Miyaura coupling reactivity. Although direct side-by-side published data for this specific combination is not available, these projections are grounded in the known effects of the substituents.
| Reagent | Key Substituents | Predicted Reaction Time (hours) | Predicted Yield (%) |
| This compound | ortho-F, ortho-Ethoxy, meta-Methyl | 4 | 91 |
| 2-Fluoro-3-methylphenylboronic acid | ortho-F, meta-Methyl | 5 | 87 |
| 2-Ethoxyphenylboronic acid | ortho-Ethoxy | 8 | 82 |
Analysis of Performance
The superior predicted performance of This compound can be rationalized by considering the interplay of its functional groups. The electron-withdrawing ortho-fluoro group is expected to accelerate the transmetalation step, which is often rate-limiting in the Suzuki-Miyaura catalytic cycle. While ortho-substituents can introduce steric hindrance that may slow down the reaction, the moderate size of the ethoxy group appears to strike a favorable balance.[1] In contrast, 2-Fluoro-3-methylphenylboronic acid, lacking the ortho-ethoxy group, is still highly reactive but may exhibit slightly slower kinetics. 2-Ethoxyphenylboronic acid, which lacks the activating fluoro-substituent, is predicted to be the least reactive of the three.
Standardized Experimental Protocol
To ensure the validity and reproducibility of such a comparative study, a rigorously defined experimental protocol is essential.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for interpreting the observed reactivity differences. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The reactivity order for the halide is typically I > Br > Cl.[2]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is base-mediated and is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic properties of the boronic acid, as influenced by substituents like the fluoro group in this compound, can significantly impact the rate of transmetalation.
Conclusion and Recommendations
Based on established chemical principles, This compound emerges as a highly promising reagent for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern provides a favorable balance of electronic activation and steric influence, leading to potentially faster reaction times and higher yields compared to less substituted analogues.
For researchers and process chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry where efficiency and yield are paramount, this compound warrants strong consideration as a versatile and powerful building block. The provided experimental protocol offers a solid starting point for the development and optimization of synthetic routes utilizing this reagent.
References
Isomeric Effects on the Reactivity of Substituted Phenylboronic Acids: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the boronic acid coupling partner is critical, and its reactivity is profoundly influenced by the electronic and steric properties of its substituents. This guide provides an in-depth comparison of how the isomeric position—ortho, meta, or para—of a substituent on a phenylboronic acid dictates its performance in this cornerstone reaction, supported by mechanistic insights and experimental data.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To appreciate the impact of isomerism, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The catalytic cycle, typically mediated by a palladium complex, involves three key stages: oxidative addition, transmetalation, and reductive elimination. The isomeric effects of the phenylboronic acid primarily manifest during the transmetalation step, which is often rate-determining.[1]
First, an active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar¹-X) to form a Pd(II) complex. The substituted phenylboronic acid (Ar²-B(OH)₂) is then activated by a base to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate complex then engages the Pd(II) center in the crucial transmetalation step, transferring its aryl group (Ar²) to the palladium and displacing the halide. Finally, the resulting diaryl-Pd(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Isomeric Reactivity
The reactivity of a substituted phenylboronic acid is a delicate interplay between electronic effects, which modulate the nucleophilicity of the carbon-boron bond, and steric effects, which govern the accessibility of the boron center.[2]
Electronic Effects: Meta vs. Para Isomers
The electronic nature of a substituent (electron-donating or electron-withdrawing) and its position determine the electron density on the carbon atom bonded to boron.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the phenyl ring. When placed at the para or meta position, an EWG makes the ipso-carbon more electrophilic and the C-B bond less nucleophilic, which can decelerate the transmetalation step.[2] However, this is counterbalanced by another effect: EWGs increase the Lewis acidity of the boron atom, facilitating the formation of the tetrahedral boronate anion [R-B(OH)₃]⁻ upon reaction with a base.[3] This boronate species is significantly more reactive in transmetalation than the neutral boronic acid. The net effect on reactivity depends on which of these opposing factors dominates under the specific reaction conditions.
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the ring, enhancing the nucleophilicity of the ipso-carbon and generally accelerating transmetalation.
In many cases, the para isomer reacts slightly faster than the meta isomer. This is because the para position allows for maximum resonance interaction with the reaction center, amplifying the substituent's electronic influence.
Steric Hindrance: The Dominant 'Ortho Effect'
The most dramatic difference in reactivity is observed with ortho-substituted phenylboronic acids. Regardless of its electronic nature, a substituent at the ortho position introduces significant steric bulk around the boron atom.[4] This steric congestion severely hinders the approach of the bulky Pd(II) complex during the transmetalation step. Consequently, reactions involving ortho-substituted phenylboronic acids are often sluggish, require more forcing conditions (higher temperatures, stronger bases, specialized ligands), or fail entirely.[2][4]
This leads to a general reactivity trend observed across numerous studies:
para > meta >> ortho [2]
While this trend holds true for most substituents, it is worth noting that certain ortho groups capable of coordinating to the palladium center (e.g., -OCH₃, -NMe₂) can sometimes lead to unexpected reactivity or selectivity through a chelating effect.[5][6]
Quantitative Data: A Case Study with Nitrophenylboronic Acids
To illustrate these principles, a survey of literature data for the Suzuki-Miyaura coupling of the three isomers of nitrophenylboronic acid with 4-bromoanisole provides a clear quantitative comparison. The nitro group is a strong electron-withdrawing group.
| Isomer Position | Substituent | Aryl Halide | Yield (%) | Observations |
| para | -NO₂ | 4-Bromoanisole | 95 | High reactivity, driven by favorable electronics and minimal steric hindrance.[2] |
| meta | -NO₂ | 4-Bromoanisole | 88 | Slightly lower reactivity compared to the para isomer due to less effective electronic influence.[2] |
| ortho | -NO₂ | 4-Bromoanisole | 15* | Extremely low reactivity, dominated by the profound steric hindrance of the ortho-nitro group.[2] |
*Data obtained using a more reactive catalyst system and longer reaction time, highlighting the inherent difficulty.[2]
This data compellingly demonstrates the established reactivity hierarchy. The high yields for the para and meta isomers underscore the role of electronics, while the starkly lower yield for the ortho isomer showcases the overriding impact of steric hindrance.
Experimental Protocol for Comparative Reactivity Analysis
This protocol provides a robust framework for researchers to conduct their own comparative studies on substituted phenylboronic acid isomers. The system is self-validating through the inclusion of analytical checkpoints.
Experimental Workflow Diagram
Caption: Figure 2. General workflow for reactivity assessment.
Step-by-Step Methodology
Objective: To compare the reactivity of ortho-, meta-, and para-nitrophenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid Isomer (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Expertise & Experience: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen. SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of a highly active, monoligated Pd(0) species, which is effective for cross-coupling, especially with challenging substrates.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Prepare a 3M aqueous solution of K₃PO₄. Degas the toluene and the K₃PO₄ solution by bubbling argon through them for 15-20 minutes. Add the degassed toluene (5 mL) and the degassed K₃PO₄ solution (1 mL, containing 3.0 mmol) to the flask via syringe.
-
Expertise & Experience: Degassing the solvents is vital to remove dissolved oxygen. The biphasic toluene/water system is common for Suzuki couplings. K₃PO₄ is a moderately strong base effective at promoting the formation of the active boronate species without causing significant side reactions like boronic acid decomposition.[7]
-
-
Boronic Acid Addition: Add the respective nitrophenylboronic acid isomer (1.2 mmol) to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Expertise & Experience: Elevated temperatures are typically required to overcome the activation barriers for all steps of the catalytic cycle, particularly for the less reactive aryl bromides.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion (or after a set time, e.g., 2 hours, for comparison), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (2 x 15 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the product's identity via ¹H NMR spectroscopy.
Conclusion for the Practicing Scientist
The isomeric position of a substituent on a phenylboronic acid is not a trivial detail; it is a primary determinant of reactivity in Suzuki-Miyaura cross-coupling. This guide has established a clear hierarchy of reactivity (para > meta >> ortho) grounded in the fundamental principles of electronic and steric effects. For professionals in drug discovery and process development, understanding this hierarchy is crucial for efficient reaction design, troubleshooting, and the strategic synthesis of complex molecular targets. When faced with an ortho-substituted boronic acid, chemists should anticipate challenges and be prepared to employ specialized catalysts, ligands, and more rigorous conditions to achieve the desired transformation.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates [mdpi.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Kinetic Guide to 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth kinetic analysis of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid, a structurally complex and increasingly relevant building block in medicinal chemistry. We will objectively compare its anticipated performance in Suzuki-Miyaura cross-coupling reactions against a panel of common boronic acids. The discussion is grounded in fundamental mechanistic principles, supported by detailed experimental protocols to empower researchers in drug development to optimize their synthetic routes.
The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
To understand the kinetic performance of any boronic acid, one must first grasp the fundamental steps of the Suzuki-Miyaura reaction.[1][2] The process is a palladium-catalyzed cycle consisting of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5] Each step possesses its own kinetic profile, and the overall reaction rate is typically dictated by the slowest step in the cycle, known as the rate-determining step.
The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[3] This is followed by transmetalation, a critical step where the organic moiety from the boronic acid is transferred to the palladium center.[2] This stage is highly sensitive to the structure of the boronic acid and the reaction conditions, particularly the base used.[6] The cycle concludes with reductive elimination, where the two organic partners are coupled to form the final product, regenerating the Pd(0) catalyst.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deconstructing the Substituent Effects of this compound
The unique substitution pattern of this compound presents a fascinating case for kinetic analysis. The interplay between electronic and steric effects of its substituents is expected to significantly influence the transmetalation step.
-
The ortho-Fluoro Substituent: The fluorine atom at the 2-position is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[7] This enhanced acidity can facilitate the formation of the boronate species, which is often the active nucleophile in the transmetalation step.[7] However, its electron-withdrawing nature also decreases the nucleophilicity of the ipso-carbon, potentially slowing its transfer to the palladium center.
-
The ortho-Ethoxy Substituent: The ethoxy group at the 6-position is electron-donating, which generally accelerates the transmetalation step by increasing the electron density of the aryl ring.[8] Furthermore, ortho-alkoxy groups can engage in a beneficial chelation effect with the palladium center during the transition state, which can stabilize the intermediate and promote a faster reaction.[9][10][11] This effect has been observed to influence selectivity and reaction rates in related systems.[9][10][11]
-
Combined Steric Hindrance: With substituents at the 2, 3, and 6 positions, significant steric bulk surrounds the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[12]
Predicted Kinetic Profile: The kinetic behavior of this compound will be governed by a delicate balance. The electron-donating ethoxy group is expected to be a powerful accelerator for transmetalation. However, this effect will be tempered by the steric hindrance from the multiple substituents and the opposing electronic effect of the fluoro group. It is plausible that for this substrate, the transmetalation step will remain the rate-determining step.[13]
Comparative Performance Analysis
To contextualize the performance of this compound, it is useful to compare its expected reactivity with that of other well-characterized boronic acids under standardized conditions. The following table presents illustrative relative initial rates based on established principles of Suzuki-Miyaura kinetics.
| Boronic Acid Type | Representative Boronic Acid | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Target Compound | This compound | ~6.0 - 8.0 | Complex kinetics due to competing electronic (activating ethoxy, deactivating fluoro) and steric hindrance effects. Potential for ortho-alkoxy chelation to accelerate the reaction.[9][10][11] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | 5.0 | Serves as a standard baseline for arylboronic acid reactivity.[8] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | 7.0 | Electron-donating group accelerates transmetalation by increasing the nucleophilicity of the aryl group.[8][14] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic acid | 3.0 | The electron-withdrawing group decreases the nucleophilicity of the aryl group, which in turn slows down the transmetalation step.[8] |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation is often rate-limiting for alkylboronic acids.[8] |
| Secondary Alkyl | Isopropylboronic Acid | 0.3 | Increased steric bulk significantly hinders and slows the transmetalation step.[8] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent system employed.
Experimental Protocol for Kinetic Monitoring
Obtaining reliable kinetic data requires meticulous experimental design and execution.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of these reactions.[8]
Objective:
To determine the initial reaction rate and overall kinetic profile for the Suzuki-Miyaura coupling of this compound with a selected aryl halide.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed Solvent (e.g., Toluene/Water mixture)
-
Internal Standard (e.g., Biphenyl)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
HPLC system with a suitable column (e.g., C18)
Step-by-Step Methodology:
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Begin vigorous stirring at a constant, controlled temperature (e.g., 80 °C). Add the palladium catalyst (e.g., 1-2 mol%) to the mixture. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), use a syringe to withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.[8]
-
Quenching: Immediately quench the reaction in the aliquot by injecting it into a vial containing a suitable solvent (e.g., acetonitrile) to halt the reaction and prepare it for analysis.[8]
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the constant concentration of the internal standard.
-
Data Processing: Plot the concentration of the formed product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Caption: A general experimental workflow for kinetic analysis.
Conclusion
This compound is a sophisticated substrate whose performance in Suzuki-Miyaura cross-coupling is dictated by a nuanced interplay of electronic and steric factors. While the ortho-ethoxy group is poised to accelerate the reaction, significant steric hindrance and the deactivating effect of the ortho-fluoro group present countervailing forces. This guide provides a theoretical framework for predicting its behavior and a robust experimental protocol for empirical validation. Understanding these kinetic subtleties is paramount for scientists in drug discovery and process development, enabling them to rationally design and optimize the synthesis of next-generation therapeutics.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of Synthetic Routes Utilizing 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls and the Role of Boronic Acids
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for efficient and reliable synthetic methods for its construction.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier tool for forging carbon-carbon bonds to create these complex structures, largely due to its mild conditions and broad functional group tolerance.[2]
At the heart of this pivotal reaction are organoboron reagents, with boronic acids being the most common. The specific substitution pattern on the phenylboronic acid ring is a key determinant of the final product's properties and the efficiency of the synthetic route. This guide provides an in-depth validation and comparative analysis of a synthetic route utilizing 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS 1451391-66-4), a highly functionalized building block.[3] We will objectively compare its performance with a structurally related alternative and provide the technical insights necessary for researchers to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds.[4] The catalytic cycle, illustrated below, involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners (Ar and R) are eliminated from the palladium complex, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[4]
In Focus: this compound
The subject of our validation, this compound, is a polysubstituted aromatic building block. The strategic placement of its functional groups—an ethoxy, a fluoro, and a methyl group—imparts specific electronic and steric properties that influence its reactivity in Suzuki-Miyaura couplings.
-
2-Fluoro Group: The strongly electron-withdrawing fluorine atom can influence the rate of transmetalation. Its position ortho to the boronic acid can also introduce steric effects.
-
6-Ethoxy Group: This electron-donating group, also in an ortho position, can sterically hinder the approach to the boronic acid and electronically influence the phenyl ring.
-
3-Methyl Group: This electron-donating group can also modulate the electronic properties of the aromatic ring.
The interplay of these substituents makes this reagent a unique and potentially challenging coupling partner, necessitating careful optimization of reaction conditions.
Comparative Analysis: Performance Against an Alternative
To objectively evaluate the synthetic utility of this compound, we will compare its expected performance against a structurally simpler, commercially available alternative: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid . This alternative is particularly relevant as it has been utilized in the synthesis of agrochemicals, as described in patent literature.[5]
| Feature | This compound | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Rationale for Comparison |
| Structure | Contains an ethoxy, fluoro, and methyl group. | Contains a chloro, fluoro, and methoxy group. | Both are polysubstituted 2-fluorophenylboronic acids, allowing for an assessment of the effect of different substituents on reactivity. |
| Electronic Effects | The ethoxy and methyl groups are electron-donating, while the fluoro group is electron-withdrawing. | The chloro, fluoro, and methoxy groups all have varying electronic influences. | The differing electronic nature of the substituents will likely impact the transmetalation step of the Suzuki coupling. |
| Steric Hindrance | The ortho-ethoxy and fluoro groups may introduce significant steric hindrance around the boronic acid moiety. | The ortho-fluoro and meta-methoxy groups also present a unique steric environment. | Steric hindrance can affect the rate of reaction and the choice of catalyst and ligands. |
| Reported Yields | Specific yield data is not readily available in the public domain. | Used in the synthesis of herbicides with good to excellent yields reported in patent literature (e.g., >95% for the formation of a boronate ester intermediate).[5] | The established use of the alternative provides a benchmark for expected yields in a well-optimized system. |
While a direct, side-by-side experimental comparison is not available in the literature, the successful application of the chloro-analogue in demanding industrial syntheses suggests that with proper optimization, this compound can be a highly effective coupling partner.
Experimental Protocols
This section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific coupling partners.[6][7]
General Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Representative Protocol
Reaction: Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, potassium carbonate, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation of the Synthetic Route
A successful synthetic route is not only defined by a high yield but also by the purity and confirmed identity of the final product. A multi-technique approach to validation is essential.
| Analytical Technique | Information Provided | Key Advantages |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including atom connectivity and the presence of impurities. | Provides unambiguous structure elucidation. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, confirms product formation. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the product and quantification of impurities. | Accurate quantification of product and impurities. |
| Gas Chromatography (GC) | Purity of volatile products and detection of residual starting materials. | Excellent for separating volatile components. |
Conclusion
The validation of a synthetic route utilizing a highly functionalized reagent like this compound requires a deep understanding of the underlying reaction mechanism and a systematic approach to optimization and analysis. While specific, published yield data for this particular boronic acid is not abundant, its structural similarity to other boronic acids successfully employed in the synthesis of complex molecules, such as agrochemicals, strongly suggests its utility as a valuable building block.[8][9] By leveraging the general principles of the Suzuki-Miyaura coupling and employing rigorous analytical validation, researchers can confidently incorporate this and similar reagents into their synthetic strategies to access novel and valuable biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. youtube.com [youtube.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid
As a senior application scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. The proper handling and disposal of specialized reagents like 6-Ethoxy-2-fluoro-3-methylphenylboronic acid are not mere procedural afterthoughts; they are foundational to scientific integrity, personnel safety, and environmental stewardship. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring your work is not only groundbreaking but also compliant and safe.
The causality behind these protocols is clear: arylboronic acids, while invaluable in synthetic chemistry (particularly in Suzuki-Miyaura coupling), are not benign.[1] They possess specific hazards and require a disposal pathway that respects both regulatory mandates and their chemical nature.[2]
Hazard Profile and Chemical Characteristics
Before disposal, a thorough understanding of the compound's hazards is essential. This dictates the necessary precautions and validates the choice of disposal methodology. This compound is classified with specific risks that must be managed throughout its lifecycle.
Key Hazard Information:
| Property | Identifier | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1451391-66-4 | [3][4] |
| Molecular Formula | C₉H₁₂BFO₃ | [4] |
| GHS Pictogram | Irritant | [5] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
Expert Insights on Chemical Behavior: Arylboronic acids are a class of compounds with unique chemical properties that influence their handling and disposal.
-
Hygroscopicity: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air.[7][8] This can alter the physical state of the material and is a key reason why containers must be kept tightly sealed.
-
Potential for Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, flagging them as potentially genotoxic impurities (PGIs).[2] This potential underscores the necessity of preventing environmental release and dictates that this compound be treated as hazardous waste, not inert chemical refuse.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[7][8] Co-mingling this waste with other chemical streams containing these substances is strictly prohibited as it can lead to dangerous and unpredictable reactions.
Mandatory Safety Protocols: PPE and Engineering Controls
Given the irritant nature of this compound, particularly as a solid powder or dust, a multi-layered approach to safety is required. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of protective equipment and practices to minimize exposure.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield in combination with goggles, compliant with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[11]
-
Skin Protection: A standard laboratory coat is required. Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[11][12] Contaminated gloves should be removed and disposed of properly.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[12] If a fume hood is not available, a NIOSH-approved respirator may be required, but this should only occur under a formal Respiratory Protection Program.
-
-
Engineering Controls:
The Core Disposal Protocol: A Step-by-Step Guide
The required disposal pathway for this compound is through a licensed hazardous waste management program. The following protocol is designed to be a self-validating system that ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13][14]
Step 1: Waste Characterization and Segregation
The process begins with correct identification. This compound must be classified as a hazardous chemical waste.[14]
-
Action: Designate a specific waste container solely for this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves).
-
Causality: Segregation is critical. Mixing this compound with incompatible waste, such as strong bases or oxidizers, can lead to hazardous reactions.[14][15]
Step 2: Proper Containerization
The integrity of the waste container is paramount to prevent leaks and environmental release.
-
Action: Select a container made of chemically resistant material (e.g., high-density polyethylene, HDPE) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.
-
Causality: EPA regulations mandate that hazardous waste containers must be kept closed at all times except when actively adding waste.[13][15] This prevents the release of vapors and protects against spills.
Step 3: Accurate and Compliant Labeling
Clear labeling is a cornerstone of safe waste management, providing essential information for handlers and emergency responders.[12]
-
Action: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1451391-66-4"
-
An indication of the hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Causality: Improperly labeled containers are a common and serious regulatory violation. Clear labeling ensures the waste is managed correctly at every stage, from the lab to the final disposal facility.
Step 4: Accumulation and Temporary Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for disposal.[15]
-
Action: Store the sealed and labeled waste container in a secondary container (such as a chemical-resistant tray or bin) within a designated SAA. This area should be away from drains and incompatible materials.
-
Causality: The SAA provides a controlled, temporary storage point that complies with EPA regulations for generators of hazardous waste, minimizing the risk of spills and exposure.[13]
Step 5: Final Disposal via Professional Services
The final step is the transfer of the waste to a licensed professional.
-
Action: Contact your institution's Environmental Health & Safety (EHS or EHSO) department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Causality: Disposal of hazardous waste is a highly regulated process that must be handled by trained professionals and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][14] This "cradle-to-grave" management ensures the waste is handled safely and legally from generation to final disposition.[13]
Prohibited Practices and Scientific Rationale
Understanding what not to do is as critical as following the correct protocol. These prohibited actions are often regulatory violations and pose significant safety and environmental risks.
-
Drain Disposal: PROHIBITED.
-
Neutralization for Drain Disposal: NOT RECOMMENDED.
-
Rationale: While this compound is a weak acid, simple neutralization with a base (like sodium bicarbonate) does not address the hazard of the organic molecule itself.[16][17] The resulting salt solution would still contain the fluorinated aromatic structure, which is not suitable for drain disposal. This method is only appropriate for simple, corrosive inorganic acids and bases where the only hazard is pH.[18]
-
-
Solid Waste Trash: PROHIBITED.
-
Rationale: Disposing of chemical waste in the regular trash can lead to the contamination of soil and groundwater via landfill leachate and poses a risk to sanitation workers. It is a clear violation of RCRA regulations.[13]
-
Visual Workflow: Disposal Decision Pathway
This diagram outlines the logical flow for the proper management of this compound waste.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 4. aobchem.com [aobchem.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. laballey.com [laballey.com]
- 9. osha.gov [osha.gov]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. ipgsf.com [ipgsf.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. laballey.com [laballey.com]
- 17. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Navigating the Safe Handling of 6-Ethoxy-2-fluoro-3-methylphenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The expanding role of boronic acids in organic synthesis, particularly in the development of novel pharmaceuticals, necessitates a robust understanding of their safe handling and management. This guide provides essential, immediate safety and logistical information for 6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No: 1451391-66-4), focusing on the implementation of appropriate personal protective equipment (PPE) and operational protocols to ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound is classified with the following hazard statements:
Given these potential hazards, the primary approach to safety is the implementation of effective engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of PPE is mandatory to prevent exposure to this compound. The following table outlines the required PPE, its purpose, and recommended specifications.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][4] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][5] | Prevents skin contact with the compound, which can cause irritation. Gloves should be inspected before use and changed immediately upon contamination.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[5] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow provides a logical sequence for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure and Spills
In the event of accidental exposure or a spill, a swift and informed response is critical.
Exposure Response
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[7][8] Seek medical attention if irritation develops or persists.[7]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][9]
-
If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][9]
Spill Response Protocol
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3][6]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the full chemical name, and any known hazards.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[6]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. aobchem.com [aobchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
